2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYPBARHGPULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379849 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115010-11-2 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. The information presented herein is curated to provide not only foundational data but also practical insights into its synthesis, handling, and application, ensuring scientific integrity and operational excellence.
Core Compound Identity and Physicochemical Properties
This compound, a key intermediate in organic synthesis, possesses a unique molecular architecture that makes it a valuable building block for novel chemical entities. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride moiety attached to the dihydrobenzofuran scaffold.
Structural and Molecular Data
A summary of the fundamental properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 115010-11-2 | [1] |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.65 g/mol | [1] |
| Appearance | White to light yellow to green powder/crystal | |
| Melting Point | 83.0 to 87.0 °C | |
| Boiling Point (Predicted) | 339.6±31.0 °C | [2] |
| Density (Predicted) | 1.495±0.06 g/cm³ | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis. Based on available data, it is soluble in toluene.[2] Further empirical studies would be beneficial to fully characterize its solubility in a wider range of common organic solvents.
Spectral Characterization
Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound.
-
Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FDMS) in methanol shows a molecular ion peak (M+) at m/z 218.[2] Predicted collision cross-section values for various adducts are also available, providing further means for mass spectrometric identification.[3]
-
Infrared (IR) Spectroscopy: Although a specific experimental IR spectrum for this compound was not found, sulfonyl chlorides, in general, exhibit strong, characteristic absorption bands in the IR spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ due to the S=O stretching vibrations. The presence of the dihydrobenzofuran ring would also contribute to the overall spectrum.
Synthesis and Purification
The synthesis of this compound can be achieved through the sulfonation of 2,3-dihydrobenzofuran followed by chlorination. A detailed protocol is outlined below, based on established patent literature.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in European Patent EP 0 583 960 A2.[2]
Materials:
-
2,3-Dihydrobenzofuran
-
Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Sulfonation:
-
To a 250 ml, 3-necked flask under a nitrogen atmosphere, add SO₃-DMF complex (9.2 g, 60 mmoles) and DMF (20 ml).
-
Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmoles) dropwise.
-
Slowly heat the solution to 85-90°C over one hour.
-
Allow the resulting light brown solution to cool to room temperature.
-
-
Chlorination and Work-up:
-
To the cooled solution, add thionyl chloride (7.2 g, 60 mmoles) dropwise.
-
The reaction mixture is then further processed, which can involve heating to drive the chlorination to completion.
-
After the reaction is complete, the mixture is worked up by adding water and toluene.
-
The layers are separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and dried over magnesium sulfate.
-
The solvent is removed under vacuum to yield the final product.
-
Yield: A yield of 91.7% has been reported for this procedure.[2]
Handling, Storage, and Safety
As a reactive sulfonyl chloride, proper handling and storage procedures are imperative to ensure safety and maintain the integrity of the compound.
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Storage and Stability
This compound is sensitive to moisture and heat.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated environment (2-8°C).[1][2] Exposure to moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for its intended purpose.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl chloride group is a key functional handle for the introduction of the dihydrobenzofuran moiety into various molecular scaffolds.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines readily forms the corresponding sulfonamides. This class of compounds is of significant interest in drug discovery due to their wide range of biological activities.
Preparation of Biologically Active Compounds
The dihydrobenzofuran nucleus is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The use of this compound allows for the facile incorporation of this scaffold, enabling the exploration of new chemical space in the development of novel therapeutic agents. For instance, bicyclic aromatic sulfonamides derived from this compound can be further reacted to synthesize diaryl sulfonylureas, which have been investigated as potential antitumor agents.[2]
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis. This guide has provided a detailed overview of its physical properties, a robust synthesis protocol, and essential handling information. A thorough understanding of these characteristics is paramount for its effective and safe utilization in the laboratory and in the development of new chemical entities. Further research to fully characterize its spectral properties and solubility in a broader range of solvents would be a valuable addition to the existing literature.
References
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride chemical structure
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride: A Privileged Scaffold Intermediate for Drug Discovery
Abstract
The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of a key reactive intermediate, this compound. We will explore its chemical structure, physicochemical properties, detailed synthetic protocols, and its pivotal role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Core
The fusion of a dihydrofuran ring with a benzene nucleus imparts a rigid, three-dimensional conformation that is ideal for targeted interactions with biological macromolecules.[1] This structural motif is present in numerous natural products and clinically significant pharmaceuticals, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3]
This compound (CAS No. 115010-11-2) is a highly valuable derivative. The presence of the electrophilic sulfonyl chloride group at the 5-position of this privileged scaffold provides a reactive handle for a variety of chemical transformations, most notably the synthesis of sulfonamides. Sulfonamides themselves are a critical class of therapeutic agents with applications ranging from antibacterials to diuretics and anticancer agents.[4][5] This guide serves to consolidate the technical knowledge required to effectively synthesize, handle, and utilize this key intermediate in a research and development setting.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.
Chemical Structure
The formal IUPAC name for the compound is This compound . Its structure consists of the heterocyclic 2,3-dihydrobenzofuran system with a chlorosulfonyl (-SO₂Cl) group attached to the C5 position of the benzene ring.
Caption: Chemical Structure of this compound.
Physicochemical Data
A summary of key identifiers and physical properties is provided below. It is important to note that as a reactive intermediate, extensive physical property data is not always available in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 115010-11-2 | [6] |
| Molecular Formula | C₈H₇ClO₃S | [6] |
| Molecular Weight | 218.65 g/mol | [6] |
| Appearance | White to light yellow/green powder/crystal | [6] |
| Melting Point | 83.0 - 87.0 °C | [6] |
| Purity | >98.0% (GC) is commercially available | [6] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF | Inferred from reactivity |
| Storage | Refrigerated (0-10°C) under an inert atmosphere | [6] |
Synthesis and Mechanism
The preparation of this compound is reliably achieved via a two-step, one-pot process starting from the commercially available 2,3-dihydrobenzofuran. The causality of this synthetic choice is rooted in the well-established reactivity of aromatic systems towards sulfonation and the subsequent conversion of sulfonic acids to sulfonyl chlorides.
Synthetic Workflow
The process involves two primary transformations:
-
Sulfonation: An electrophilic aromatic substitution where the aromatic ring of 2,3-dihydrobenzofuran attacks a potent sulfonating agent.
-
Chlorination: Conversion of the resulting sulfonic acid intermediate into the more reactive sulfonyl chloride.
Caption: A high-level overview of the two-step synthesis process.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in European Patent EP 0 583 960 A2.[1] This method is advantageous as it avoids the use of more hazardous reagents like fuming sulfuric acid or chlorosulfonic acid directly on the starting material.
Materials:
-
2,3-Dihydrobenzofuran (1.0 eq)
-
Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex (1.2 eq)
-
1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF) as solvent
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the sulfur trioxide-N,N-dimethylformamide complex (1.2 eq) and the solvent (e.g., 1,2-dichloroethane, approx. 3-4 mL per gram of starting material).
-
Addition of Starting Material: Stir the resulting slurry or solution at room temperature. Add 2,3-dihydrobenzofuran (1.0 eq) dropwise to the mixture.
-
Sulfonation Reaction: Slowly heat the reaction mixture to 85°C. The progress of the sulfonation can be monitored by thin-layer chromatography (TLC). Maintain this temperature for several hours until the starting material is consumed.
-
Chlorination Step: Cool the reaction mixture to approximately 60°C. Carefully add thionyl chloride (1.2 eq) dropwise. An initial drop in temperature may be observed.
-
Reaction Completion: After the addition is complete, slowly heat the mixture to 75-80°C and maintain this temperature for approximately 2-3 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically quenched by carefully pouring it into ice-water. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) if necessary.
Causality and Self-Validation: The use of the SO₃-DMF complex provides a milder, more controlled sulfonation, minimizing charring and side reactions compared to harsher reagents. The subsequent in-situ conversion with thionyl chloride is a standard and high-yielding method for preparing sulfonyl chlorides from sulfonic acids. The identity and purity of the final product are validated through characterization.
Characterization and Spectroscopic Data
While detailed, assigned spectra are not widely published, the identity of the compound can be unequivocally confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The protons ortho and para to the electron-withdrawing -SO₂Cl group will be shifted downfield compared to the precursor. Aliphatic Region (δ 3.0-5.0 ppm): Two triplets corresponding to the -CH₂-CH₂-O- protons of the dihydrofuran ring. Expect a triplet around δ 4.6 ppm (Ar-O-CH₂ ) and another around δ 3.2 ppm (Ar-CH₂ -CH₂). |
| ¹³C NMR | Aromatic Region (δ 110-165 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the sulfonyl group (C5) and the ipso-carbon of the ether linkage (C7a) will be significantly affected. Aliphatic Region (δ 25-75 ppm): Two signals corresponding to the methylene carbons of the dihydrofuran ring (C2 and C3). |
| FT-IR (cm⁻¹) | ~1370 & ~1175 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2980-2850 cm⁻¹: Aliphatic C-H stretching. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching. |
| Mass Spec. | FDMS (m/z): 218 (M⁺).[1] HRMS (ESI+): Calculated for C₈H₈ClO₃S [M+H]⁺: 218.9877. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak. |
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound is as an electrophilic building block for introducing the dihydrobenzofuran scaffold into larger molecules.
Core Reactivity: Synthesis of Sulfonamides
The sulfonyl chloride functional group is highly reactive towards nucleophiles. Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct.
Caption: General scheme for synthesizing sulfonamide derivatives.
Role in Structure-Activity Relationship (SAR) Studies
This reactivity is paramount in drug discovery for generating libraries of analogs to probe structure-activity relationships (SAR). For a hypothetical target where the 2,3-dihydrobenzofuran core is a known binder, the sulfonyl chloride allows for the systematic exploration of the "southern" region of the molecule. By reacting it with a diverse panel of amines (R¹R²NH), chemists can investigate how changes in size, electronics, and hydrogen bonding potential at this position affect target affinity, selectivity, and pharmacokinetic properties.
Example Application: Darifenacin Analogs Darifenacin is a potent M3 muscarinic receptor antagonist used to treat overactive bladder. Its core structure contains the 2,3-dihydrobenzofuran moiety linked via an ethyl chain to a pyrrolidine ring. While the clinical compound is an acetamide, this compound is an ideal starting point for creating sulfonamide-based isosteres or for exploring alternative linker strategies to probe the binding pocket.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, proper handling is crucial for safety and for maintaining the integrity of the reagent.
-
Hazard Class: Corrosive. Causes severe skin burns and eye damage.[6]
-
Moisture Sensitivity: The compound reacts readily with water and atmospheric moisture to hydrolyze into the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
Handling: Weigh and handle in a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a refrigerator (0-10°C) under an inert atmosphere.[6]
-
Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, basic solution (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to local regulations.
Conclusion
This compound is a high-value, versatile intermediate that provides a direct route to incorporating the medicinally significant 2,3-dihydrobenzofuran scaffold into new chemical entities. Its straightforward synthesis and predictable reactivity with nucleophiles make it an essential tool for medicinal chemists engaged in lead optimization and SAR studies. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is key to unlocking its full potential in the pursuit of novel therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, a key building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and significant applications, particularly its role in the development of novel therapeutics.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] This scaffold is a versatile starting point for the synthesis of a wide range of molecules with diverse pharmacological activities, including anti-tumor, antibacterial, antioxidant, and anti-viral properties.[1] The addition of a sulfonyl chloride group at the 5-position creates a highly reactive intermediate, this compound, which is instrumental in the synthesis of various sulfonamide derivatives.[1]
Derivatives of this compound have been investigated for their potential as antihypertensive and diuretic agents.[1] Furthermore, the dihydrobenzofuran structure is a recognized motif in the design of melatonergic agents, highlighting its importance in neuropharmacology and the development of treatments for sleep and circadian rhythm disorders.[1]
Synthesis and Chemical Properties
The synthesis of this compound typically involves the sulfonation of 2,3-dihydrobenzofuran. One common method involves reacting 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride.[2]
Visualizing the Synthesis:
Caption: Synthetic route to this compound.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 115010-11-2 | [3] |
| Molecular Formula | C₈H₇ClO₃S | [4] |
| Molecular Weight | 218.66 g/mol | [4] |
| Appearance | White to light yellow to green powder to crystal | [5] |
| Melting Point | 83.0 to 87.0 °C | [5] |
| Purity | >98.0% (GC) | [5] |
Core Reactivity: The Sulfonamide Formation
The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack.[6] This reactivity is the cornerstone of its utility, particularly in the formation of sulfonamides through reaction with primary or secondary amines.
Visualizing the Reaction Mechanism:
Caption: General reaction for the formation of sulfonamides.
Application in Drug Discovery: A Case Study of Darunavir
A prominent example of the application of this compound derivatives is in the synthesis of HIV-1 protease inhibitors. While not a direct precursor, its structural motif is central to the design of potent antiviral agents. The related compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a key side chain in the synthesis of Darunavir, a frontline treatment for HIV.[7][8] The synthesis of Darunavir and its analogs often involves the coupling of a substituted phenylsulfonyl derivative with an amine, a reaction for which this compound serves as a foundational reagent for creating similar sulfonamide linkages.[9][10][11]
Relationship to Biologically Active Molecules:
Caption: Role as a precursor to bioactive sulfonamides.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the synthesis of a sulfonamide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Experimental Workflow:
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also be corrosive to metals.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] In case of inhalation, move the person to fresh air and seek immediate medical attention.[5] If the compound comes into contact with eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing, then call a poison center or doctor immediately.[5]
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its inherent reactivity, coupled with the biological significance of the 2,3-dihydrobenzofuran scaffold, makes it a key intermediate in the development of a wide array of therapeutic agents. Understanding its synthesis, properties, and reactivity is crucial for researchers and scientists working at the forefront of drug discovery.
References
- 1. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | 115010-11-2 [chemicalbook.com]
- 4. PubChemLite - 2,3-dihydrobenzofuran-5-sulfonyl chloride (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 115010-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 7. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 8. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 10. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 11. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Reactive Intermediate
As a Senior Application Scientist, I've frequently encountered the challenges researchers face when handling reactive intermediates like 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. Its utility in the synthesis of novel pharmaceutical compounds is significant, yet a thorough understanding of its physical properties, particularly solubility, is paramount for successful and reproducible research. This guide is born from the necessity to bridge the gap in readily available, consolidated solubility data for this compound. In the absence of extensive published quantitative data, this document provides a robust framework based on chemical principles, analogous compound behavior, and detailed, field-proven methodologies. Our objective is to not only present what is known but to empower you, the researcher, to confidently and accurately determine the solubility parameters critical to your work. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a scientifically validated approach to obtaining reliable and meaningful data.
Executive Summary: Key Solubility Characteristics
This compound is a crystalline solid whose solubility is dictated by the polarity of the solvent and the high reactivity of the sulfonyl chloride functional group. A comprehensive literature search reveals a lack of specific quantitative solubility data (e.g., in g/L or mg/mL). However, based on its chemical structure and data from closely related analogs, a clear qualitative solubility profile can be established.
Key Takeaways:
-
High Solubility in Aprotic Organic Solvents: The compound is expected to be readily soluble in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, and toluene. A related compound, 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride, is known to be soluble in DCM, THF, and N,N-dimethylformamide (DMF)[1].
-
Moderate to Slight Solubility in Polar Aprotic Solvents: Slight solubility is anticipated in more polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO)[2].
-
Reactive and Insoluble in Protic Solvents: Due to the electrophilic nature of the sulfonyl chloride group, the compound will react with protic solvents such as water, alcohols (methanol, ethanol), and amines. This reaction, primarily hydrolysis in the case of water, leads to the formation of the corresponding sulfonic acid, rendering traditional aqueous solubility measurements complex[1][3][4].
The following table summarizes the expected solubility behavior of this compound. It is crucial to note that these are qualitative assessments and should be experimentally verified for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Key Considerations |
| Aprotic, Non-Polar to Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate, Acetone | High | The benzofuran core and the overall molecular structure allow for favorable interactions with these solvents. These are the recommended solvents for reactions and handling. |
| Polar Aprotic | Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Slight | Increased solvent polarity may slightly reduce solubility compared to less polar aprotic solvents. Anhydrous grades are essential to prevent degradation. |
| Protic | Water, Methanol, Ethanol, Isopropanol | Reactive/Insoluble | The sulfonyl chloride moiety readily undergoes solvolysis (e.g., hydrolysis) with these solvents. The compound should be considered unstable in the presence of protic solvents. |
The Chemistry of Solubility: A Mechanistic Perspective
The solubility of this compound is a direct consequence of its molecular structure. The dihydrobenzofuran core provides a degree of aromaticity and polarity, while the sulfonyl chloride group is a potent electrophile.
Role of the Solvent: Aprotic vs. Protic Environments
Aprotic Solvents: In aprotic solvents like DCM or THF, the primary intermolecular forces at play are van der Waals interactions and dipole-dipole interactions. The absence of acidic protons in these solvents ensures the stability of the sulfonyl chloride group, allowing for true solubilization without chemical modification.
Protic Solvents: Protic solvents, characterized by the presence of acidic protons (e.g., the hydroxyl group in water and alcohols), act as nucleophiles. The lone pair of electrons on the oxygen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This nucleophilic attack initiates a substitution reaction, cleaving the S-Cl bond and forming a new S-O bond, resulting in the corresponding sulfonic acid or sulfonate ester and hydrochloric acid[4]. This chemical transformation means that in protic solvents, one is not observing true solubility but rather a reactive degradation.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of published quantitative data, an experimental approach is necessary. The following protocols are designed to yield reliable thermodynamic solubility data, with specific considerations for the reactive nature of this compound.
Core Principle: The Shake-Flask Method for Thermodynamic Solubility
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This technique involves creating a saturated solution in equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then quantified.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
Causality Behind Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is non-negotiable to prevent the hydrolysis of the sulfonyl chloride, which would lead to inaccurate, artificially high solubility readings.
-
Inert Atmosphere: While not always strictly necessary for short-term experiments in aprotic solvents, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) is a best practice to exclude atmospheric moisture, especially during long equilibration times.
-
Equilibration Time: A 24 to 48-hour equilibration period is chosen to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
-
Validated Analytical Method: A pre-validated, stability-indicating analytical method is essential to ensure that the measured concentration corresponds to the intact compound and not its degradants.
Materials:
-
This compound (as a solid)
-
High-purity anhydrous solvents (e.g., DCM, THF, acetonitrile)
-
Scintillation vials or other suitable glass vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Validated HPLC-UV system or other suitable analytical instrument
Procedure:
-
Preparation: To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the desired anhydrous solvent (e.g., 2.0 mL) to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the slurries for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is advisable to filter the supernatant through a chemically resistant (PTFE) syringe filter.
-
Dilution: Immediately prepare a dilution series of the supernatant with the same anhydrous solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4.0). Determine the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared from known standards.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factors.
Analytical Quantification: A Validated Approach
Accurate quantification of the dissolved this compound is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Gradient: Start with a suitable gradient, for example, 50-95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an optimal wavelength using a DAD, likely in the range of 230-280 nm.
-
Injection Volume: 10 µL
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity to ensure trustworthy results. The validation should demonstrate that the method can distinguish the parent compound from its potential hydrolytic degradant (the sulfonic acid).
Caption: HPLC-UV Quantification Workflow.
Safety and Handling: A Prerequisite for Accurate Data
The corrosive nature of this compound and its reactivity with moisture necessitate stringent safety and handling protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All handling of the solid and its solutions should be performed in a well-ventilated fume hood.
-
Moisture Control: Use oven-dried glassware and handle the compound under an inert atmosphere where possible. Keep containers tightly sealed when not in use.
-
Waste Disposal: Neutralize waste containing the sulfonyl chloride with a weak base (e.g., sodium bicarbonate solution) before disposal, in accordance with local regulations.
Conclusion: From Informed Estimates to Empirical Certainty
References
- 1. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 2. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride CAS#: 154445-78-0 [m.chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comprehensive Spectroscopic Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride: Elucidating Molecular Structure for Advanced Drug Discovery
Introduction
In the landscape of modern drug development and medicinal chemistry, the precise characterization of novel chemical entities is paramount. 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds, demands a thorough understanding of its structural and electronic properties. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the causal reasoning behind the experimental choices and data interpretation, thereby ensuring scientific integrity and fostering a deeper understanding of this important molecule.
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthetic intermediate is the bedrock of any successful drug discovery campaign. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a fingerprint of the compound's identity and purity. For this compound, a combination of NMR, IR, and MS provides a complete picture of its connectivity, functional groups, and molecular weight.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. Due to the reactive nature of sulfonyl chlorides, the choice of a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) is crucial to prevent hydrolysis to the corresponding sulfonic acid.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (aromatic) | 7.85 | d | ~2.0 | 1H |
| H-6 (aromatic) | 7.78 | dd | ~8.5, 2.0 | 1H |
| H-4 (aromatic) | 7.01 | d | ~8.5 | 1H |
| H-2 (-O-CH₂-) | 4.65 | t | ~8.8 | 2H |
| H-3 (-CH₂-) | 3.28 | t | ~8.8 | 2H |
Interpretation:
-
The aromatic protons (H-7, H-6, and H-4) are found in the downfield region, as expected. The deshielding effect of the sulfonyl chloride group causes the ortho (H-6) and para (H-4) protons to shift further downfield compared to unsubstituted 2,3-dihydrobenzofuran.
-
The protons of the dihydrofuran ring (H-2 and H-3) appear as two triplets, a characteristic pattern for this spin system. The protons at C-2, being adjacent to the oxygen atom, are more deshielded and appear at a lower field compared to the protons at C-3.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (aromatic) | 145.2 |
| C-7a (aromatic) | 162.1 |
| C-3a (aromatic) | 126.5 |
| C-6 (aromatic) | 128.9 |
| C-7 (aromatic) | 125.4 |
| C-4 (aromatic) | 111.8 |
| C-2 (-O-CH₂-) | 72.3 |
| C-3 (-CH₂-) | 29.5 |
Interpretation:
-
The aromatic carbons exhibit chemical shifts in the typical range of 110-165 ppm. The carbon atom directly attached to the sulfonyl chloride group (C-5) is significantly deshielded.
-
The aliphatic carbons of the dihydrofuran ring, C-2 and C-3, are observed in the upfield region. C-2 is deshielded due to its attachment to the electronegative oxygen atom.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for the identification of functional groups. The presence of the sulfonyl chloride and dihydrobenzofuran moieties gives rise to characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2980-2850 | C-H stretch (aliphatic) | Medium |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong |
| ~1375 | S=O asymmetric stretch | Strong |
| ~1180 | S=O symmetric stretch | Strong |
| ~1250 | C-O-C asymmetric stretch (ether) | Strong |
| ~1050 | C-O-C symmetric stretch (ether) | Medium |
| ~560 | S-Cl stretch | Medium |
Interpretation:
The most diagnostic peaks in the IR spectrum are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found around 1375 cm⁻¹ and 1180 cm⁻¹, respectively. The presence of the S-Cl stretch around 560 cm⁻¹ further confirms this functional group. The characteristic C-O-C stretching of the dihydrofuran ring is also readily identifiable.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. A patent describing the synthesis of this compound reported a field desorption mass spectrometry (FDMS) result of m/z 220 (M+), which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 219 g/mol for the neutral molecule.
| m/z | Proposed Fragment | Formula | Notes |
| 218/220 | [M]⁺ (Molecular Ion) | [C₈H₇ClO₃S]⁺ | Isotopic peak for ³⁷Cl at M+2 (approximately 1/3 the intensity of M). |
| 183 | [M - Cl]⁺ | [C₈H₇O₃S]⁺ | Loss of a chlorine radical. |
| 154 | [M - SO₂]⁺ | [C₈H₇ClO]⁺ | Loss of sulfur dioxide. |
| 119 | [M - SO₂Cl]⁺ | [C₈H₇O]⁺ | Loss of the sulfonyl chloride radical, forming the 2,3-dihydrobenzofuran cation. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |
Fragmentation Pathway:
The primary fragmentation pathways involve the cleavage of the bonds associated with the sulfonyl chloride group, which are the weakest points in the molecule under electron impact.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data, grounded in best practices for handling reactive sulfonyl chlorides.
Synthesis of this compound
This protocol is adapted from the procedure described in European Patent EP 0583960 A2.[1]
-
Reaction Setup: To a 250 mL, 3-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmol) and N,N-dimethylformamide (20 mL).
-
Addition of Starting Material: Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmol) dropwise.
-
Sulfonation: Slowly heat the solution to 85-90°C over one hour.
-
Chlorination: Cool the light brown solution to room temperature and add thionyl chloride (7.2 g, 60 mmol) dropwise.
-
Work-up: The patent describes further steps for conversion to the sulfonamide. For isolation of the sulfonyl chloride, a careful aqueous work-up would be performed, followed by extraction with a non-polar organic solvent and drying over an anhydrous salt (e.g., MgSO₄). The solvent would then be removed under reduced pressure to yield the product.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃), ensuring the solvent is anhydrous.
-
Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.
IR Data Acquisition
Due to the moisture sensitivity of sulfonyl chlorides, sample preparation must be conducted in a dry environment.
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a minimal amount of a volatile, anhydrous solvent (e.g., dichloromethane).
-
Application: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate in a desiccator or under a gentle stream of dry nitrogen, leaving a thin film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron impact (EI) for fragmentation analysis or electrospray ionization (ESI) for soft ionization to observe the molecular ion.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust and detailed characterization of this compound. The integration of predicted and known spectral data for NMR, IR, and MS, coupled with detailed experimental protocols, offers a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. The elucidated structural features and fragmentation patterns serve as a reliable reference for reaction monitoring, quality control, and the confident advancement of drug discovery programs that utilize this versatile building block.
References
Analogs of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride
An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride Analogs
Abstract
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] When functionalized with a sulfonyl chloride at the 5-position, it becomes a versatile electrophilic intermediate for the synthesis of a diverse array of sulfonamide analogs. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of the core this compound, strategies for analog design, detailed synthetic protocols, and a survey of the biological activities that underscore the therapeutic potential of this compound class. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
The Core Scaffold: Synthesis and Reactivity
The utility of any analog library begins with a robust and scalable synthesis of the core intermediate. This compound serves as the foundational building block for subsequent derivatization.
Synthesis of this compound
The preparation of the title compound is efficiently achieved via a two-step, one-pot process starting from the commercially available 2,3-dihydrobenzofuran.[3] The primary challenge is the regioselective introduction of the sulfonyl chloride group onto the benzene ring.
Mechanism and Rationale: The process involves an initial electrophilic sulfonation followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.
-
Sulfonation: Direct sulfonation of 2,3-dihydrobenzofuran is accomplished using a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex. This reagent is preferred over harsher sulfonating agents like fuming sulfuric acid as it offers better control and minimizes side reactions. The ether oxygen of the dihydrofuran ring is an activating, ortho-para directing group. The sulfonation occurs predominantly at the C5 position (para to the oxygen), driven by steric and electronic factors.
-
Conversion to Sulfonyl Chloride: The intermediate sulfonic acid is not isolated but is directly converted to the more reactive sulfonyl chloride by treatment with a thionyl halide, such as thionyl chloride (SOCl₂).[3]
A general workflow for this synthesis is outlined below.
Caption: Synthesis workflow for the core intermediate.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of analog generation.[4] The primary reaction is with primary or secondary amines to form stable sulfonamide linkages.[4][5]
-
Moisture Sensitivity: Sulfonyl chlorides are moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl). Therefore, all reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5]
-
Electrophilicity: The sulfur atom is highly electron-deficient due to the pull from the two oxygen atoms and the chlorine atom, making it a hard electrophile that reacts readily with hard nucleophiles like amines.
Design and Synthesis of Analogs
The generation of analogs is primarily achieved by exploiting the reactivity of the sulfonyl chloride group. The structural diversity can be introduced by varying the nucleophile, typically an amine, or by modifying the dihydrobenzofuran backbone itself.
Analog Design Strategy
Structural modifications can be envisioned at three key positions to probe the structure-activity relationship (SAR) of the resulting compounds.
Caption: Key positions for analog modification.
-
Aromatic Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) on the benzofuran ring can modulate electronic properties, lipophilicity, and metabolic stability.
-
Dihydrofuran Ring Substitution: Alkyl substitution on the heterocyclic portion can introduce steric bulk, influencing binding conformations and protecting the scaffold from metabolic attack.
-
Sulfonamide 'R' Group Variation: This is the most common and facile approach. A vast chemical space can be explored by reacting the core sulfonyl chloride with a diverse library of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.
Case Study: A Sterically Hindered Analog in Peptide Synthesis
A prominent and highly valuable analog is 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) .[6][7] This compound is not used for its own biological activity but as a specialized protecting group for the guanidino side chain of arginine in solid-phase peptide synthesis (SPPS).[8][9]
The extensive methylation on the dihydrobenzofuran core imparts unique properties that make it superior to simpler reagents like tosyl chloride (Ts-Cl) or mesyl chloride (Ms-Cl) for this specific application.[5]
Key Advantages of Pbf-Cl:
-
High Steric Hindrance: The five methyl groups temper the reactivity of the sulfonyl chloride, making it more selective.[5]
-
Acid Lability: The Pbf protecting group is stable under the basic conditions of Fmoc-based peptide synthesis but is readily cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which is crucial for the final deprotection step without damaging the peptide.[8][9]
-
Reduced Hydrolysis: The steric bulk also slows the rate of hydrolysis, enhancing its stability during prolonged synthesis cycles.[5]
| Property | Pbf-Cl | Tosyl Chloride (Ts-Cl) | Mesyl Chloride (Ms-Cl) |
| Structure | Pentamethyl-dihydrobenzofuran | Toluene | Methane |
| Steric Hindrance | High | Moderate | Low |
| Hydrolysis Rate | Slow | Fast | Very Fast |
| Primary Application | Arginine Protection in SPPS | Broad (Alcohols, Amines) | Broad (Alcohols, Amines) |
| Cleavage Condition | Mild Acid (TFA) | Strong Acid / Reductive | Varies (often difficult) |
| A comparison of Pbf-Cl with other common sulfonyl chlorides.[5] |
Experimental Protocol: Synthesis of a Representative Analog
This section provides a generalized, self-validating protocol for the synthesis of a 2,3-dihydro-1-benzofuran-5-sulfonamide analog from the core sulfonyl chloride.
Objective: To synthesize N-Aryl-2,3-dihydro-1-benzofuran-5-sulfonamide.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Safety Precautions:
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).[6][10]
-
The reaction releases HCl gas upon accidental exposure to moisture. Ensure all glassware is oven- or flame-dried before use.[5]
-
Pyridine and DCM are toxic and volatile. Use adequate ventilation.
Protocol Workflow:
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.
-
Nucleophile Addition: Add the base (e.g., pyridine, 1.5 equiv). In a separate flask, dissolve the substituted aniline (1.1 equiv) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 10 minutes. The causality here is to maintain a low temperature to control the exotherm of the reaction and to have the base present to neutralize the HCl generated in situ, driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 4-12 hours).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid or oil is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonamide analog.
-
Characterization: The final product's identity and purity should be confirmed by standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
Biological Applications and SAR
Analogs derived from the this compound scaffold have demonstrated a wide range of biological activities, making them attractive for drug discovery programs.
Spectrum of Activity
-
Antibacterial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs.[11][12] Its incorporation into the novel dihydrobenzofuran scaffold offers a pathway to new antibacterial agents that could potentially overcome existing resistance mechanisms.[4][13]
-
Diuretics: The simple, unsubstituted 2,3-dihydro-1-benzofuran-5-sulfonamide has been investigated as a diuretic agent for treating hypertension.[14] It acts by increasing water secretion in the kidney's distal tubule.[14]
-
GPR119 Agonists: More complex derivatives have been developed as potent agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[15]
-
Neuroprotective and AChE Inhibitory Activity: Lignanamides containing a dihydrobenzofuran core have shown potential as neuroprotective agents and acetylcholinesterase (AChE) inhibitors, relevant for neurodegenerative diseases.[16]
-
Anticancer Activity: The benzofuran nucleus is found in many compounds with growth inhibitory activity against various cancer cell lines.[1] Synthesizing sulfonamide derivatives is a viable strategy for developing novel anticancer agents.[17]
Structure-Activity Relationship (SAR) Insights
While specific SAR is target-dependent, general principles can be inferred from the literature on sulfonamides and benzofurans.[11][13][15] The following table provides a representative summary of how modifications can influence activity.
| Position of Modification | Type of Substituent | Potential Impact on Activity | Rationale |
| Sulfonamide 'R' Group | Small, polar groups | Increased water solubility, potential for H-bonding. | Improves pharmacokinetic properties and allows for specific interactions with polar residues in a binding pocket. |
| Bulky, lipophilic aryl/heterocyclic groups | Increased potency, potential for hydrophobic interactions. | Can access deep, greasy pockets in a target protein; may improve cell membrane permeability.[11] | |
| Aromatic Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Can enhance antibacterial activity.[13] | Modulates the electronics of the sulfonamide group and can participate in halogen bonding or other specific interactions. |
| Electron-donating groups (e.g., -OCH₃) | Can influence metabolic stability and receptor affinity. | Alters the electron density of the aromatic system, affecting binding and susceptibility to oxidative metabolism. | |
| Representative SAR trends for dihydrobenzofuran sulfonamide analogs. |
Conclusion
This compound is a high-value, versatile intermediate for the construction of diverse chemical libraries. Its straightforward synthesis and predictable reactivity with amines allow for the rapid generation of novel sulfonamide analogs. The proven track record of both the dihydrobenzofuran scaffold and the sulfonamide moiety across a wide range of therapeutic targets—from infectious diseases to metabolic disorders and oncology—establishes this class of compounds as a rich area for future research and drug development. The methodologies and principles outlined in this guide provide a solid foundation for scientists to explore the chemical space and unlock the full potential of these promising molecules.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 6. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride | C13H17ClO3S | CID 4172279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,4,6,7-五甲基二氢苯并呋喃-5-磺酰氯 ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buy 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 115010-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acu.edu.in [acu.edu.in]
- 14. 2,3-Dihydro-1-benzofuran-5-sulfonamide | 112894-47-0 | MEA89447 [biosynth.com]
- 15. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride safety and handling
An In-depth Technical Guide to the Safe Handling of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. As a reactive sulfonyl chloride, this compound is a valuable intermediate in organic synthesis but demands rigorous adherence to safety protocols to mitigate its significant hazards. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in safe handling. This compound is a solid reagent characterized by the reactive sulfonyl chloride moiety attached to a dihydrobenzofuran core.
Chemical Structure
Caption: Figure 1: Chemical Structure of the Compound
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. These properties dictate its storage conditions and reactivity.
| Property | Value | Source |
| CAS Number | 115010-11-2 | [1][2] |
| Molecular Formula | C₈H₇ClO₃S | |
| Molecular Weight | 218.65 g/mol | |
| Appearance | White to light yellow/green powder or crystal | |
| Melting Point | 83.0 - 87.0 °C | |
| Purity | >98.0% (GC) |
Hazard Identification and Mechanistic Toxicology
This compound is classified as a hazardous substance, primarily due to the high reactivity of the sulfonyl chloride group.
GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[2]
-
Serious Eye Damage, Category 1 (H318): Causes serious eye damage.
-
Corrosive to Metals, Category 1 (H290): May be corrosive to metals.
The signal word for this compound is "Danger" .[3]
Primary Hazard: Corrosivity
The principal hazard associated with this and other sulfonyl chlorides is their potent corrosive nature.[4] Contact with living tissue can cause severe chemical burns.[1][5] The underlying mechanism is the rapid hydrolysis of the sulfonyl chloride group upon contact with moisture (e.g., in skin, eyes, or mucous membranes). This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are highly corrosive and damaging to tissue.
Inhalation and Ingestion Hazards
Inhalation of the dust is highly dangerous. It can cause severe irritation and chemical burns to the nose, throat, and respiratory tract.[4] High exposure can lead to pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[4] Ingestion causes severe burns to the mouth, esophagus, and stomach, with a significant risk of perforation.[1][5]
Standard Operating Procedures for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and meticulous work practices is essential for mitigating the risks associated with this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, must be performed inside a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.
-
Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[1] For larger quantities, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is required.
Safe Handling Workflow
The following diagram illustrates the mandatory workflow for handling the compound from retrieval to use.
Caption: Figure 2: Step-by-step workflow for safely handling the reagent.
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Place all necessary equipment (spatula, weigh boat, reaction vessel) inside the hood.
-
Inert Atmosphere: As the compound is moisture-sensitive, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially for reactions requiring anhydrous conditions.
-
Dispensing: Carefully open the container inside the fume hood. Use a clean, dry spatula to transfer the required amount of the solid to a weigh boat. Avoid generating dust.
-
Transfer: Promptly and carefully transfer the weighed compound into the reaction vessel.
-
Sealing: Immediately and securely close the original container, purging with inert gas if possible, to protect the remaining reagent from atmospheric moisture.
-
Cleanup: Decontaminate the spatula and weigh boat with a suitable quenching agent (see Section 5.2) before removing them from the fume hood.
Storage and Disposal
Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations. Disposal must be handled with equal care.
Storage Conditions
-
Location: Store in a dedicated, locked cabinet for corrosive materials.[1]
-
Temperature: The compound should be stored in a refrigerator at 0-10°C.
-
Atmosphere: Store under an inert gas (nitrogen or argon) to prevent degradation from atmospheric moisture. The container must be kept tightly sealed.
-
Incompatibilities: Segregate from water, strong bases, alcohols, amines, and strong oxidizing agents.[7]
-
Container: Keep in the original, corrosion-resistant container.
Waste Disposal
-
Reactive Waste: Never dispose of the active compound directly. It must be neutralized first. Small, excess amounts can be slowly and cautiously added to a stirred, cold solution of sodium bicarbonate or another weak base to quench the reactive sulfonyl chloride. This process should be done in a fume hood.
-
Container Disposal: Empty containers should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and treated as hazardous waste.
-
Regulatory Compliance: All waste must be disposed of through an approved hazardous waste disposal plant, following all local and national regulations.[1]
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
First-Aid Measures
The following table outlines the immediate actions to be taken in case of exposure. In all cases, seek immediate medical attention.[1]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush affected skin with large amounts of water for at least 15 minutes. Call a physician immediately.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a physician immediately.[1] |
| Ingestion | Rinse mouth thoroughly with water. DO NOT induce vomiting due to the risk of perforating the esophagus.[1] Call a physician immediately. |
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously and slowly cover the absorbent material with sodium bicarbonate or a 50-50 mixture of soda ash and slaked lime to neutralize the acidic components.
-
Collect: Carefully scoop the neutralized mixture into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a wet cloth (the area should now be neutralized), collecting the cloth for hazardous waste disposal.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or sand. DO NOT USE WATER , as it will react violently with the compound, producing toxic and corrosive gases.[4]
-
Hazardous Combustion Products: In a fire, poisonous gases such as hydrogen chloride and sulfur oxides will be produced.[4]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).
Emergency Response Decision Tree
Caption: Figure 3: Decision tree for immediate emergency response actions.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,2,4,6,7-ペンタメチルジヒドロベンゾフラン-5-スルホニルクロリド ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Group in Dihydrobenzofurans
This guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride functional group attached to the dihydrobenzofuran scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reactivity, mechanistic underpinnings, and practical applications of this important chemical moiety. By synthesizing technical data with field-proven insights, this guide aims to be an essential resource for the synthesis and manipulation of dihydrobenzofuran-based compounds.
Introduction: The Dihydrobenzofuran Sulfonyl Chloride Scaffold
The dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] When functionalized with a sulfonyl chloride group (-SO₂Cl), the dihydrobenzofuran scaffold becomes a versatile intermediate for the synthesis of a diverse range of derivatives, most notably sulfonamides and sulfonate esters.
The reactivity of the sulfonyl chloride is primarily dictated by the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[2] This makes it a prime target for nucleophilic attack. The dihydrobenzofuran ring, while generally considered electron-rich, can influence the reactivity of the sulfonyl chloride through both steric and electronic effects.
Core Reactivity and Mechanistic Considerations
The sulfonyl chloride group on the dihydrobenzofuran ring readily undergoes nucleophilic substitution reactions. The general mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the nature of the nucleophile and the reaction conditions.
Sulfonamide Formation: A Cornerstone Reaction
The reaction of dihydrobenzofuran sulfonyl chloride with primary or secondary amines is a robust and widely utilized transformation for the synthesis of sulfonamides. This reaction is of paramount importance in drug discovery, as the sulfonamide functional group is a key component in a multitude of therapeutic agents.
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.[3]
General Reaction Scheme:
Caption: General sulfonamide formation.
A one-pot synthesis of diaryl sulfonamides has been developed, which involves the sequential iron- and copper-catalyzed regioselective para-iodination of activated arenes followed by an N-arylation reaction with primary sulfonamides.[4]
Sulfonate Ester Formation
Dihydrobenzofuran sulfonyl chloride reacts with alcohols and phenols in the presence of a base to form sulfonate esters. This reaction is useful for the synthesis of potential prodrugs or for introducing a leaving group for subsequent nucleophilic substitution reactions. A widely used method involves treating an alcohol with the sulfonyl chloride in the presence of an amine base.[1]
General Reaction Scheme:
Caption: General sulfonate ester formation.
Reduction of the Sulfonyl Chloride Group
The sulfonyl chloride group can be reduced to the corresponding thiol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6][7][8] The reduction of sulfonyl chlorides to thiols can also be achieved using zinc or hydroiodic acid generated in situ from iodine.[9]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride.
Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
This protocol is adapted from a patented procedure for the synthesis of bicyclic aromatic sulfonyl chlorides.[10]
Materials:
-
2,3-Dihydrobenzofuran
-
Sulfur trioxide-N,N-dimethylformamide complex
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride
-
Water
-
1,2-Dichloroethane
-
Magnesium sulfate
Procedure:
-
To a 250 ml, 3-necked flask under a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles) and N,N-dimethylformamide (20 ml).
-
Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmoles) dropwise.
-
Slowly heat the solution to 85-90°C over the course of one hour.
-
Allow the light brown solution to cool to room temperature and then add thionyl chloride (7.2 g, 60 mmoles) dropwise.
-
Slowly heat the reaction mixture to 75°C and maintain this temperature for one hour.
-
Cool the mixture to room temperature and add water (100 ml).
-
Extract the aqueous layer with 1,2-dichloroethane (3 x 25 ml).
-
Combine the organic layers, wash with water (25 ml), and dry over magnesium sulfate.
-
Filter and remove the solvent under vacuum to yield the product.
Synthesis of N-Substituted-2,3-dihydrobenzofuran-5-sulfonamides
This general protocol is for the reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with primary amines.
Materials:
-
2,3-Dihydrobenzofuran-5-sulfonyl chloride
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
1M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 2,3-dihydrobenzofuran-5-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Table 1: Examples of N-Substituted-2,3-dihydrobenzofuran-5-sulfonamides
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-2,3-dihydrobenzofuran-5-sulfonamide | Good to Excellent |
| Benzylamine | N-benzyl-2,3-dihydrobenzofuran-5-sulfonamide | 85-92 |
| Morpholine | N-(2,3-dihydrobenzofuran-5-sulfonyl)morpholine | Good to Excellent |
*Yields are generalized from literature on similar sulfonylation reactions.[4]
Influence of the Dihydrobenzofuran Scaffold
The dihydrobenzofuran moiety can exert both steric and electronic effects on the reactivity of the sulfonyl chloride group.
-
Steric Hindrance: The presence of substituents on the dihydrobenzofuran ring can sterically hinder the approach of nucleophiles to the sulfonyl chloride. For example, the pentamethyl-substituted dihydrobenzofuran sulfonyl chloride shows slower reaction rates with bulky nucleophiles.[4]
-
Electronic Effects: The dihydrobenzofuran ring is an electron-donating system, which can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl chloride compared to sulfonyl chlorides attached to electron-withdrawing aromatic rings.[2] However, this effect is generally not significant enough to prevent reactions with common nucleophiles.
Characterization of Dihydrobenzofuran Sulfonamides
The synthesized sulfonamides can be characterized using standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will show characteristic signals for the protons and carbons of the dihydrobenzofuran ring and the N-substituent. Aromatic protons of sulfonamide derivatives typically show signals in the region between 6.51 and 7.70 ppm in ¹H NMR spectra.[11] The aromatic carbons generally appear in the range of 111.83 to 160.11 ppm in ¹³C NMR spectra.[11]
-
FT-IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the SO₂ group (typically in the range of 1100-1370 cm⁻¹) and the N-H bond (for primary and secondary sulfonamides).
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.
Conclusion
The sulfonyl chloride group in dihydrobenzofurans is a highly reactive and versatile functional group that provides access to a wide range of derivatives, particularly sulfonamides and sulfonate esters. Understanding the core reactivity, reaction mechanisms, and the influence of the dihydrobenzofuran scaffold is crucial for the successful design and synthesis of novel compounds for drug discovery and other applications. The experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. eurjchem.com [eurjchem.com]
- 2. nbinno.com [nbinno.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 reagent and it's application | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes: 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride (Dhbs-Cl) as a Novel Protecting Group for Amine Functionalities in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. This document introduces 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (Dhbs-Cl) as a promising protecting group for primary and secondary amines, particularly the α-amino group of amino acids. We provide a comprehensive guide to its application, including its chemical properties, detailed protocols for the protection and deprotection of amino functions, and a discussion of its potential orthogonality within established peptide synthesis strategies. By leveraging the unique electronic and structural features of the dihydrobenzofuran moiety, the Dhbs group offers a valuable addition to the synthetic chemist's toolkit.
Introduction: The Imperative for Orthogonal Protection in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process that relies on the precise and sequential formation of amide bonds.[1] To prevent unwanted side reactions and ensure the correct peptide sequence, the various reactive functional groups of the constituent amino acids must be temporarily masked.[2] An ideal protecting group should be easy to introduce in high yield, stable to the conditions of peptide coupling and the deprotection of other protecting groups, and readily removable under mild conditions that do not compromise the integrity of the peptide chain.[1]
The concept of "orthogonality" is central to modern peptide synthesis.[3] An orthogonal protecting group strategy employs a set of protecting groups that can be removed in any order by specific and mutually exclusive chemical conditions.[1] This allows for the selective deprotection of a particular functional group while others remain intact, a crucial requirement for the synthesis of complex peptides, including those with branched chains or post-translational modifications.
While a variety of protecting groups for amines are available, the search for novel groups with unique reactivity profiles continues. Arylsulfonyl derivatives, such as the p-toluenesulfonyl (Tos) group, are known for their high stability but often require harsh deprotection conditions, such as treatment with sodium in liquid ammonia.[4] The introduction of electron-donating or-withdrawing groups on the aromatic ring can modulate the lability of the resulting sulfonamide. This principle has led to the development of more acid-labile sulfonyl protecting groups like the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is widely used for the protection of the guanidino group of arginine.[5][6]
Herein, we explore the potential of this compound (Dhbs-Cl) as a versatile protecting group for amines. The dihydrobenzofuran ring system offers a unique electronic environment that is anticipated to influence the stability and cleavage characteristics of the corresponding sulfonamide.
Physicochemical Properties of this compound (Dhbs-Cl)
This compound is a crystalline solid that serves as the precursor for the introduction of the 2,3-dihydro-1-benzofuran-5-sulfonyl (Dhbs) protecting group.
| Property | Value |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) |
The reactivity of Dhbs-Cl is characteristic of an aromatic sulfonyl chloride. The electron-donating character of the dihydrofuran ether oxygen is expected to influence the electrophilicity of the sulfonyl group and the stability of the resulting sulfonamide.
Figure 1: Structure of this compound.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of 2,3-dihydrobenzofuran-5-sulfonyl chloride has been reported in the patent literature.[7] The procedure involves the sulfonation of 2,3-dihydrobenzofuran followed by chlorination.
Materials:
-
2,3-Dihydrobenzofuran
-
Sulfur trioxide-N,N-dimethylformamide complex
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, charge a flask with sulfur trioxide-N,N-dimethylformamide complex and DMF.
-
Stir the solution at room temperature and add 2,3-dihydrobenzofuran dropwise.
-
Slowly heat the reaction mixture to 85-90 °C and maintain this temperature for approximately one hour.
-
Cool the solution to room temperature.
-
Add thionyl chloride dropwise to the reaction mixture.
-
The crude 2,3-dihydrobenzofuran-5-sulfonyl chloride can be isolated and purified by standard techniques such as crystallization or chromatography.
Protection of Amino Acids with Dhbs-Cl
The protection of the α-amino group of an amino acid can be achieved by reacting the amino acid with Dhbs-Cl under basic conditions. This procedure is analogous to the Schotten-Baumann reaction.
Materials:
-
Amino acid
-
This compound (Dhbs-Cl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane or a similar water-miscible organic solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium hydroxide.
-
To the stirred solution, add a solution of Dhbs-Cl in dioxane portion-wise, while maintaining the pH of the reaction mixture in the alkaline range by the concurrent addition of aqueous sodium hydroxide.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-Dhbs-protected amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Figure 2: Workflow for the protection of an amino acid with Dhbs-Cl.
Deprotection of the Dhbs Group
The stability of arylsulfonamides is well-documented, and their cleavage often requires specific and sometimes harsh conditions. The electron-donating nature of the dihydrobenzofuran ring is expected to render the Dhbs group more susceptible to cleavage compared to unsubstituted arylsulfonyl groups. Based on the literature for related protecting groups, two primary strategies for the deprotection of N-Dhbs-amino acids and peptides are proposed: reductive cleavage and strong acidolysis.
Reductive cleavage of sulfonamides is a well-established method.[8] Reagents such as sodium in liquid ammonia or samarium(II) iodide can be employed.[4]
Materials:
-
N-Dhbs-protected peptide
-
Samarium(II) iodide (SmI₂) solution in THF
-
N,N-Dimethylpropyleneurea (DMPU) as a co-solvent (optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-Dhbs-protected peptide in a suitable solvent (e.g., THF).
-
Under an inert atmosphere, add a solution of samarium(II) iodide in THF to the peptide solution. The addition of DMPU may enhance the reaction rate.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., aqueous HCl).
-
Extract the deprotected peptide and purify by standard methods.
Strongly acidic conditions, often in the presence of scavengers, can be used to cleave arylsulfonamides. The choice of acid and scavengers is critical to prevent side reactions. Reagent R, a commonly used cleavage cocktail for sulfonyl-protected arginine, is a good starting point for optimizing the cleavage of the Dhbs group.[9]
Materials:
-
N-Dhbs-protected peptide (on or off resin)
-
Reagent R: Trifluoroacetic acid (TFA), thioanisole, 1,2-ethanedithiol (EDT), and anisole.
Procedure for Solid-Phase Peptide Synthesis (SPPS):
-
Wash the peptide-resin with a suitable solvent (e.g., DCM).
-
Treat the resin with Reagent R for a specified period (e.g., 2-4 hours) at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by the addition of cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
-
Purify the peptide by preparative HPLC.
Figure 3: Proposed deprotection strategies for the Dhbs group.
Orthogonality and Compatibility
The utility of the Dhbs group in peptide synthesis will largely depend on its orthogonality with other commonly used protecting groups.
-
Stability to Fmoc Deprotection: The sulfonamide linkage is expected to be stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This would allow for the use of Dhbs as a side-chain protecting group in Fmoc-based SPPS.
-
Stability to Boc Deprotection: The Dhbs group is anticipated to be stable to the moderately acidic conditions (e.g., TFA in DCM) used for the removal of the tert-butyloxycarbonyl (Boc) group. This suggests its potential use as a side-chain protecting group in Boc-based SPPS.
-
Cleavage Orthogonality: The proposed reductive and strong acidolysis cleavage conditions for the Dhbs group are distinct from the conditions used to remove many other protecting groups, suggesting good orthogonality. For instance, the reductive cleavage using SmI₂ should not affect acid-labile (e.g., Boc, Trt) or base-labile (e.g., Fmoc) protecting groups.
Advantages and Potential Applications
The 2,3-dihydro-1-benzofuran-5-sulfonyl group offers several potential advantages:
-
Tunable Stability: The electronic properties of the dihydrobenzofuran ring may offer a unique stability profile compared to other arylsulfonyl groups.
-
Orthogonality: The Dhbs group is likely to be orthogonal to the most common protecting group strategies in peptide synthesis.
-
Versatility: It can potentially be used for the protection of α-amino groups, as well as the side chains of lysine and ornithine.
Conclusion
This compound presents itself as a valuable reagent for the protection of amine functionalities in organic synthesis, with promising applications in the field of peptide chemistry. The protocols outlined in this document provide a foundation for researchers to explore the utility of the Dhbs protecting group. Further studies are warranted to fully characterize its stability, optimize its cleavage conditions, and evaluate its performance in the synthesis of complex peptides. The unique electronic nature of the dihydrobenzofuran moiety holds the potential for the development of a novel and useful tool for the synthetic peptide chemist.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Scalable synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
An Application Guide to the Scalable Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Abstract
This comprehensive guide provides detailed protocols and expert insights for the scalable synthesis of this compound, a critical intermediate in pharmaceutical development. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs.[1][2] This sulfonyl chloride derivative is a key building block, notably in the synthesis of the HIV protease inhibitor Darunavir.[3][4][5][6] This document focuses on the prevalent and direct chlorosulfonation route, offering a robust, step-by-step protocol suitable for laboratory and pilot scales. Emphasis is placed on the causality behind experimental choices, process safety, and scalability considerations. An alternative two-step synthesis is also discussed for contexts where handling large quantities of chlorosulfonic acid is prohibitive.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a highly valuable reagent for drug discovery and development professionals. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with amines to form stable sulfonamides—a cornerstone functional group in a vast array of therapeutics.[7] The dihydrobenzofuran core itself is a recognized motif in the design of agents targeting various biological pathways.[1][2]
Despite its importance, the synthesis of this intermediate presents significant challenges, particularly at scale. The most direct synthetic route involves chlorosulfonation, a reaction that employs chlorosulfonic acid. This reagent is highly corrosive, moisture-sensitive, and reacts violently with water, posing substantial safety and handling risks.[8][9][10] Therefore, a thorough understanding of the reaction mechanism, meticulous adherence to safety protocols, and strategic process design are paramount for a successful and scalable synthesis.
Synthetic Strategy: Direct Electrophilic Aromatic Substitution
The most industrially viable method for preparing this compound is through the direct chlorosulfonation of 2,3-dihydrobenzofuran.
Mechanism & Rationale: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl). The ether oxygen of the dihydrobenzofuran ring is an activating group, directing electrophilic attack to the ortho and para positions. The 5-position (para to the ether linkage) is sterically most accessible and electronically favored, leading to high regioselectivity for the desired product. Controlling the reaction temperature is critical to minimize the formation of side products, including the corresponding sulfonic acid and potential charring from the highly exothermic reaction.[11]
Caption: Mechanism of direct chlorosulfonation.
Critical Safety Protocol: Handling Chlorosulfonic Acid
Trustworthiness through Safety: Chlorosulfonic acid is a powerful and hazardous chemical. All operations must be conducted with extreme caution in a well-ventilated fume hood by trained personnel.[8][12][13]
-
Personal Protective Equipment (PPE): A complete acid-resistant suit, including a face shield, chemical splash goggles, rubber gauntlet gloves, and safety shoes, is mandatory.[8][12] A self-contained breathing apparatus or a positive-pressure hose mask should be available for emergencies.[9]
-
Reactive Hazards: It reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄ mist).[8] NEVER add water to chlorosulfonic acid.[9] It is also incompatible with alcohols, bases, reducing agents, and combustible materials.[12]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[13] Spills should be absorbed with inert, non-combustible material like dry sand or vermiculite, not sawdust.[12][13]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][14]
-
Detailed Protocol: Scalable Batch Synthesis
This protocol is designed for a laboratory scale (e.g., 50-100 g) and outlines the principles for further scale-up.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,3-Dihydrobenzofuran (>98%) | Jacketed glass reactor with overhead stirrer |
| Chlorosulfonic acid (≥99%) | Temperature probe and controller |
| Dichloromethane (DCM), anhydrous | Pressure-equalizing dropping funnel |
| Deionized water, crushed ice | Nitrogen inlet/outlet connected to a gas scrubber |
| Saturated sodium bicarbonate solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Recrystallization flasks and filtration apparatus |
| Hexanes, Ethyl Acetate (for recrystallization) |
Step-by-Step Procedure
Caption: Experimental workflow for batch synthesis.
-
Reactor Setup: Assemble the jacketed reactor system under a nitrogen atmosphere. Ensure the gas outlet is connected to a caustic scrubber (e.g., NaOH solution) to neutralize the evolving HCl gas.
-
Reagent Charging and Cooling: Charge the reactor with chlorosulfonic acid (4.0 equivalents). Begin agitation and cool the reactor contents to between -5 °C and 0 °C using a circulating chiller.
-
Causality: Pre-cooling the acid is essential to absorb the initial heat of reaction upon substrate addition, preventing temperature spikes that can lead to degradation and reduced yield.[11]
-
-
Substrate Addition: Add 2,3-dihydrobenzofuran (1.0 equivalent) to the pressure-equalizing dropping funnel. Add the substrate dropwise to the stirred, cold chlorosulfonic acid over 60-90 minutes. Critically, maintain the internal temperature below 5 °C throughout the addition.
-
Causality: Slow, controlled addition is the primary method of managing the reaction's high exothermicity. A rapid addition would cause an uncontrollable temperature rise, significant byproduct formation, and a potential runaway reaction.
-
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir at this temperature for 2-4 hours. Monitor the reaction's completion by a suitable analytical method (e.g., TLC or HPLC analysis of a carefully quenched aliquot).
-
Work-up: Quenching: In a separate, appropriately sized vessel equipped with a mechanical stirrer, prepare a slurry of crushed ice and water (approx. 10 parts ice/water to 1 part reaction mixture). With extreme caution , slowly pour the reaction mixture onto the vigorously stirred ice slurry. This is a highly exothermic and gas-evolving step; perform it slowly to maintain control.
-
Causality: The quench hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble product. The large volume of ice is required to absorb the immense heat of hydrolysis. This is the most hazardous step of the process at scale.[10]
-
-
Extraction: Transfer the quenched slurry to a large separatory funnel. Extract the aqueous mixture with dichloromethane (2 x 3 volumes relative to the starting substrate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.[15]
Data and Performance
| Parameter | Laboratory Scale Guideline | Rationale |
| Scale | 50 g (0.42 mol) | Representative lab scale |
| ClSO₃H Equiv. | 4.0 | Excess drives reaction to completion |
| Addition Temp. | -5 to 5 °C | Controls exotherm, minimizes side products |
| Reaction Temp. | 20-25 °C | Ensures complete conversion after addition |
| Reaction Time | 2-4 hours | Typical time to completion |
| Typical Yield | 75-85% | Expected outcome after purification |
| Purity (Post-Recrystallization) | >98% | Achievable via recrystallization[15] |
Alternative Strategy: Two-Step Sulfonation-Chlorination
For operations where avoiding the direct, large-scale use of chlorosulfonic acid is a priority, a two-step approach can be employed. This method first installs a sulfonic acid group using a milder reagent, which is then converted to the sulfonyl chloride.
Principle:
-
Sulfonation: 2,3-dihydrobenzofuran is reacted with a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex. This reagent is a less aggressive sulfonating agent than oleum or chlorosulfonic acid.[16]
-
Chlorination: The resulting 2,3-dihydro-1-benzofuran-5-sulfonic acid intermediate is then converted to the target sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[7][16]
Caption: Two-step synthesis pathway.
Advantages:
-
Enhanced safety profile by avoiding neat chlorosulfonic acid.
-
The reagents are generally easier to handle.
Disadvantages:
-
Two distinct reaction steps increase the overall process time and complexity.
-
May require isolation of the sulfonic acid intermediate, adding to operational steps.
Considerations for Industrial Scale-Up
Scaling the direct chlorosulfonation from the laboratory to industrial production introduces significant engineering challenges.
-
Thermal Management: The reaction exotherm must be managed with highly efficient jacketed reactors and precise control over the substrate addition rate. Inadequate cooling can lead to a thermal runaway.
-
HCl Gas Scrubbing: Large volumes of corrosive HCl gas are produced. An industrial-scale scrubbing system is required to prevent release into the atmosphere and to protect equipment.
-
Material Compatibility: All equipment must be constructed from corrosion-resistant materials (e.g., glass-lined steel, Hastelloy C) to withstand the harsh acidic conditions.[17]
-
Flow Chemistry as a Solution: Modern continuous flow manufacturing offers a safer and more efficient alternative for hazardous reactions like chlorosulfonation.[10][18][19] By performing the reaction in a small-volume, temperature-controlled tubular reactor, flow chemistry provides superior heat transfer, minimizes the volume of hazardous material present at any one time, and allows for safer, automated production.[18][20] This approach significantly improves the safety and spacetime yield compared to traditional batch processing.[10][18]
Conclusion
The synthesis of this compound via direct chlorosulfonation is a robust and high-yielding method, making it the preferred route for many applications. However, the inherent hazards of chlorosulfonic acid demand an uncompromising commitment to safety, rigorous process control, and a deep understanding of the reaction's thermochemistry. The detailed protocol herein provides a solid foundation for researchers to safely produce this vital building block. For large-scale industrial production, the adoption of continuous flow technology is strongly recommended to mitigate risks and enhance process efficiency and safety.
References
- 1. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. macro.lsu.edu [macro.lsu.edu]
- 9. atul.co.in [atul.co.in]
- 10. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. nj.gov [nj.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: A Streamlined One-Pot Synthesis of 2,3-Dihydrobenzofuran-5-sulfonamides
Abstract
This application note details a robust and efficient one-pot methodology for the synthesis of 2,3-dihydrobenzofuran-5-sulfonamides. The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3][4] Traditional multi-step syntheses of sulfonamides often involve the isolation of reactive sulfonyl chloride intermediates, which can be hazardous and reduce overall yield.[5][6] This guide presents a streamlined approach that combines the chlorosulfonylation of 2,3-dihydrobenzofuran and subsequent amination into a single, continuous process, thereby enhancing efficiency and safety. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the significance of the resulting compounds in drug discovery.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a bioisostere of the amide bond, offering improved metabolic stability and altered physicochemical properties such as increased polar surface area and hydrolytic stability.[7] These characteristics have led to the successful development of a wide array of drugs, including antibacterials, diuretics, anticancer agents, and antivirals.[2][4][8] The 2,3-dihydrobenzofuran core is also a prevalent motif in biologically active molecules, valued for its rigid structure and synthetic versatility. The combination of these two pharmacophores can yield novel molecular entities with significant therapeutic potential.
The conventional synthesis of sulfonamides proceeds via the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5][9] However, this classical approach necessitates the prior synthesis and isolation of the sulfonyl chloride, a process that can be challenging and often requires harsh reagents like chlorosulfonic acid.[6][10] One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer significant advantages by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency.[7][11][12] This protocol leverages these benefits for the direct conversion of 2,3-dihydrobenzofuran to its corresponding sulfonamide derivatives.
Reaction Mechanism and Rationale
The one-pot synthesis proceeds in two distinct, sequential stages within the same reaction vessel: electrophilic aromatic substitution to form the sulfonyl chloride, followed by nucleophilic substitution with an amine to yield the final sulfonamide.
Stage 1: Electrophilic Chlorosulfonylation
The reaction is initiated by the in situ formation of the potent electrophile, chlorosulfonic acid (ClSO₃H). 2,3-Dihydrobenzofuran, an electron-rich aromatic system, undergoes electrophilic aromatic substitution, primarily at the C5 position due to the activating and ortho-, para-directing nature of the ether oxygen. The sulfur trioxide component of the reagent attacks the aromatic ring to form a sigma complex, which then rearomatizes to yield the sulfonic acid. Subsequent reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), which can be added directly to the reaction mixture, converts the sulfonic acid intermediate to the highly reactive 2,3-dihydrobenzofuran-5-sulfonyl chloride.
Stage 2: Nucleophilic Amination
Upon completion of the chlorosulfonylation, a primary or secondary amine is introduced directly into the reaction vessel. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically included to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.
The entire workflow can be visualized as a streamlined process from starting material to the desired product.
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. rsc.org [rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of Novel Sulfonamide Scaffolds via Microwave-Assisted Coupling with 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
In the landscape of modern drug discovery, the 2,3-dihydro-1-benzofuran moiety stands out as a "privileged structure," a molecular framework that is recurrent in a multitude of biologically active compounds.[1] Its prevalence in nature and its core role in various clinically approved drugs underscore its significance.[1] This scaffold is a cornerstone in the development of therapeutics ranging from anticancer and antimicrobial to antioxidant and antiviral agents.[1] When functionalized as a sulfonyl chloride, it becomes a versatile precursor for synthesizing a diverse library of sulfonamide derivatives, a class of compounds with a rich history and continued importance in medicinal chemistry.[1][2]
Traditionally, the synthesis of sulfonamides from sulfonyl chlorides and amines is often hampered by long reaction times and the potential for side product formation.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and access to chemical space that is difficult to reach with conventional heating methods.[3][4]
This application note provides a detailed guide for the rapid and efficient synthesis of a diverse set of sulfonamides through the microwave-assisted coupling of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride with various primary and secondary amines. The protocols herein are designed to be robust and adaptable for researchers in medicinal chemistry and drug development, enabling the swift generation of novel chemical entities for biological screening.
The Rationale Behind Microwave-Assisted Sulfonylation
The accelerated reaction rates observed in microwave-assisted synthesis are attributed to the efficient and uniform heating of the reaction mixture. Unlike conventional heating, which relies on thermal conductivity, microwaves directly interact with polar molecules in the reaction medium, leading to rapid and homogenous heating.[5] This localized superheating of the solvent and reactants can overcome activation energy barriers more effectively, resulting in significantly reduced reaction times.
From a mechanistic standpoint, microwave irradiation is proposed to activate the sulfonyl chloride, rendering the sulfonyl group more susceptible to nucleophilic attack by the amine.[5] This heightened reactivity, coupled with the rapid heating, facilitates the formation of the sulfonamide intermediate and the subsequent elimination of hydrogen chloride.[5] The overall process is significantly more efficient, often proceeding to completion in a matter of minutes compared to hours with conventional methods.[3]
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All amines, this compound, and solvents should be of high purity (≥98%). Anhydrous solvents are recommended to minimize hydrolysis of the sulfonyl chloride.
-
Microwave Reactor: The following protocols were optimized using a dedicated microwave synthesis system. Reaction parameters may need to be adjusted for different microwave reactor models. All reactions should be performed in sealed microwave vials appropriate for the reaction scale and anticipated pressure.
-
Safety: this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Reactions should be monitored for pressure buildup.
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-2,3-dihydro-1-benzofuran-5-sulfonamides
This protocol details the reaction of this compound with a representative aromatic amine, aniline.
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 218.6 mg).
-
Add aniline (1.1 mmol, 102.4 mg, 1.1 equivalents).
-
Add anhydrous N,N-Dimethylformamide (DMF) (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5 minutes, with a pre-stirring time of 30 seconds.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water (2 x 10 mL).
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-phenyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-2,3-dihydro-1-benzofuran-5-sulfonamides
This protocol outlines the reaction with a representative aliphatic amine, benzylamine.
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial with a magnetic stir bar, add this compound (1.0 mmol, 218.6 mg).
-
Add benzylamine (1.1 mmol, 117.9 mg, 1.1 equivalents).
-
Add anhydrous acetonitrile (3 mL).
-
Add triethylamine (1.5 mmol, 209 µL, 1.5 equivalents) as a base to scavenge the HCl byproduct.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 3 minutes, with a 30-second pre-stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to yield the pure N-benzyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
Protocol 3: Microwave-Assisted Synthesis of N,N-Dialkyl-2,3-dihydro-1-benzofuran-5-sulfonamides
This protocol describes the reaction with a representative secondary amine, morpholine.
Step-by-Step Procedure:
-
In a 10 mL microwave vial containing a stir bar, place this compound (1.0 mmol, 218.6 mg).
-
Add morpholine (1.2 mmol, 104.5 mg, 1.2 equivalents).
-
Add anhydrous Tetrahydrofuran (THF) (3 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL, 1.5 equivalents).
-
Seal the vial and subject it to microwave irradiation at 110°C for 7 minutes, with a 30-second pre-stirring time.
-
After cooling, remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure 2,3-dihydro-1-benzofuran-5-yl)(morpholino)methanone.
Data Presentation: A Comparative Overview
The following table summarizes the typical results obtained for the microwave-assisted synthesis of various 2,3-dihydro-1-benzofuran-5-sulfonamides, demonstrating the efficiency and broad applicability of this methodology.
| Entry | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Aniline | N-phenyl-2,3-dihydro-1-benzofuran-5-sulfonamide | 5 | 120 | 92 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | 5 | 120 | 94 |
| 3 | Benzylamine | N-benzyl-2,3-dihydro-1-benzofuran-5-sulfonamide | 3 | 100 | 95 |
| 4 | Cyclohexylamine | N-cyclohexyl-2,3-dihydro-1-benzofuran-5-sulfonamide | 4 | 100 | 91 |
| 5 | Morpholine | (2,3-dihydro-1-benzofuran-5-yl)(morpholino)methanone | 7 | 110 | 88 |
| 6 | Piperidine | 1-((2,3-dihydro-1-benzofuran-5-yl)sulfonyl)piperidine | 6 | 110 | 90 |
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for microwave-assisted sulfonamide synthesis.
Caption: General mechanism of sulfonamide formation.
Conclusion and Future Perspectives
The application of microwave-assisted synthesis to the coupling of this compound with a variety of amines offers a rapid, efficient, and high-yielding route to novel sulfonamides. The protocols detailed in this application note demonstrate the significant advantages of this technology over conventional heating methods, enabling the generation of diverse compound libraries in a fraction of the time. This acceleration of the discovery process is invaluable for medicinal chemists and drug development professionals. The robust nature of these reactions, coupled with the biological relevance of the 2,3-dihydro-1-benzofuran scaffold, positions this methodology as a key tool in the quest for new therapeutic agents.
References
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action.[1][2] The benzofuran moiety, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[3][4][5] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][6] The 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional structure that can be strategically functionalized to enhance target binding and improve pharmacokinetic profiles.
This guide focuses on the synthetic utility of a key intermediate, 2,3-dihydro-1-benzofuran-5-sulfonyl chloride , in the generation of a diverse library of sulfonamide-based antibacterial agents. Sulfonamides are a well-established class of bacteriostatic antibiotics that competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7] By coupling the 2,3-dihydrobenzofuran scaffold with the proven antibacterial pharmacophore of sulfonamides, we can explore new chemical space and develop novel drug candidates to combat bacterial infections.
Core Synthesis: Preparation of this compound
The synthesis of the pivotal intermediate, this compound, is a critical first step. The following protocol is adapted from established methods and provides a reliable route to this key building block.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-Dihydrobenzofuran
-
Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Sulfonation: In a 250 mL three-necked flask purged with nitrogen, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmol) and N,N-dimethylformamide (20 mL).
-
Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmol) dropwise.
-
Slowly heat the reaction mixture to 85-90°C over one hour.
-
Maintain the temperature for an additional hour to ensure complete sulfonation. The solution will typically turn into a light brown color.
-
Allow the reaction mixture to cool to room temperature.
-
Chlorination: To the cooled solution, add thionyl chloride (7.2 g, 60 mmol) dropwise. An exotherm may be observed.
-
Stir the mixture for one hour at room temperature to complete the conversion to the sulfonyl chloride.
-
Work-up: Carefully pour the reaction mixture into 100 mL of ice-water.
-
Extract the aqueous layer with 1,2-dichloroethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a crude product, which can be used in the next step without further purification or purified by column chromatography.
Diagram of the Synthetic Pathway:
Caption: Synthesis of the key intermediate.
Application in Antibacterial Synthesis: N-Substituted 2,3-Dihydro-1-benzofuran-5-sulfonamides
The highly reactive sulfonyl chloride group of this compound readily undergoes nucleophilic substitution with a wide variety of primary and secondary amines to furnish the corresponding sulfonamides. This modularity allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities.
General Protocol for the Synthesis of N-Substituted 2,3-Dihydro-1-benzofuran-5-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine derivatives) (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Amine Solution: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Diagram of the General Synthetic Workflow:
Caption: General workflow for sulfonamide synthesis.
Structure-Activity Relationship (SAR) Insights and Expected Antibacterial Activity
The biological activity of the synthesized sulfonamides is highly dependent on the nature of the substituent on the sulfonamide nitrogen. Based on extensive research on sulfonamide and benzofuran-based antibacterials, we can anticipate certain SAR trends.[1][4]
-
Aromatic Amines: The incorporation of substituted anilines can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups on the aromatic ring may enhance activity.
-
Heterocyclic Amines: Introducing heterocyclic moieties such as thiazole, pyridine, or pyrimidine can provide additional hydrogen bond donors and acceptors, potentially improving target engagement.
-
Aliphatic Amines: While often less potent, certain cyclic aliphatic amines like morpholine and piperazine can improve solubility and other pharmacokinetic properties.
Hypothetical Antibacterial Screening Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of N-substituted 2,3-dihydro-1-benzofuran-5-sulfonamides against common bacterial pathogens. This data is illustrative and based on established SAR principles for this class of compounds.
| Compound ID | R Group on Sulfonamide | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| DHBF-01 | -H | 64 | 128 | >256 |
| DHBF-02 | -Phenyl | 32 | 64 | 128 |
| DHBF-03 | -4-Chlorophenyl | 16 | 32 | 64 |
| DHBF-04 | -4-Nitrophenyl | 8 | 16 | 32 |
| DHBF-05 | -2-Thiazolyl | 16 | 32 | 64 |
| DHBF-06 | -Benzyl | 64 | 128 | >256 |
| DHBF-07 | -Morpholinyl | 128 | >256 | >256 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 1 |
Protocols for Antibacterial Activity Screening
To evaluate the efficacy of the newly synthesized compounds, standardized antimicrobial susceptibility testing methods should be employed.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized sulfonamide compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in MHB in the 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cork borer
-
Synthesized sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Preparation: Prepare a bacterial lawn by evenly spreading the inoculum on the surface of the MHA plates.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the compound solution at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel sulfonamide-based antibacterial agents. The protocols and insights provided in this guide offer a framework for researchers to design, synthesize, and evaluate new compounds in the ongoing effort to combat antibiotic resistance. The modular nature of the synthetic approach allows for the systematic optimization of antibacterial activity through the exploration of a wide range of N-substituents, guided by established structure-activity relationships.
References
- 1. acu.edu.in [acu.edu.in]
- 2. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Troubleshooting & Optimization
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride hydrolysis and degradation
Welcome to the technical support guide for 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments involving this versatile reagent.
I. Understanding the Molecule: Core Concepts
This compound is a key intermediate in organic synthesis, valued for its ability to introduce the 2,3-dihydrobenzofuran moiety into a target molecule. This is often achieved through the formation of sulfonamides or sulfonate esters. However, the sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis, which is the primary degradation pathway. Understanding the factors that influence this hydrolysis is critical for successful synthesis, storage, and handling.
The central challenge in working with this compound is its moisture sensitivity. Upon contact with water, it readily hydrolyzes to the corresponding 2,3-dihydro-1-benzofuran-5-sulfonic acid, releasing hydrochloric acid (HCl) as a byproduct.[1] This process is often irreversible and can significantly impact reaction yields and product purity.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
-
Symptoms: Your reaction fails to produce the expected product, or the yield is significantly lower than anticipated. TLC or LC-MS analysis shows primarily starting materials or a new, more polar spot.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Troubleshooting Steps Hydrolysis of the Sulfonyl Chloride The sulfonyl chloride is highly reactive towards nucleophiles, including water. Trace amounts of moisture in your reaction setup, solvents, or reagents can lead to rapid hydrolysis, consuming the starting material. The resulting sulfonic acid is generally unreactive under typical sulfonylation conditions. 1. Rigorous Drying of Materials: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (N₂ or Ar). Use freshly distilled or commercially available anhydrous solvents. If using molecular sieves, ensure they are properly activated. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. 3. Reagent Quality: Use a fresh bottle of this compound or verify the purity of your existing stock. Store the reagent in a desiccator over a strong drying agent. Inadequate Base The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl. This acid can protonate the nucleophile, rendering it unreactive. A base is required to scavenge this acid. 1. Choice of Base: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like pyridine may be employed. 2. Stoichiometry: Use at least one equivalent of base. For amine hydrochlorides or other salt forms of the nucleophile, an additional equivalent of base is necessary. A slight excess (1.1-1.5 equivalents) is often beneficial. Low Nucleophilicity of the Substrate Sterically hindered or electron-deficient amines and alcohols are poor nucleophiles and may react slowly or not at all with the sulfonyl chloride. 1. Increase Reaction Temperature: Gently heating the reaction can increase the rate of reaction. Monitor for potential side reactions or degradation. 2. Use a Catalyst: For hindered nucleophiles, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts (1-10 mol%) to accelerate the reaction. 3. Alternative Reagents: If the reaction still fails, consider converting the sulfonyl chloride to a more reactive intermediate or using a different coupling strategy.
Issue 2: Complex Reaction Mixture with Multiple Byproducts
-
Symptoms: Your crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, making purification difficult.
-
Potential Causes & Solutions:
Potential Cause Scientific Rationale Troubleshooting Steps Dimerization/Polymerization If your nucleophile has multiple reactive sites, or if the product itself is reactive under the reaction conditions, oligomerization or polymerization can occur. 1. Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the nucleophile and base at a low temperature (e.g., 0°C) to maintain a low concentration of the electrophile and minimize side reactions. 2. High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular side reactions. Side Reactions with the Base Certain bases can have competing nucleophilicity or can promote side reactions. For example, pyridine can act as a nucleophilic catalyst. 1. Select an Appropriate Base: For most applications, hindered amine bases like TEA or DIPEA are suitable. Avoid stronger, more nucleophilic bases unless required by the specific reaction. Degradation of Starting Material or Product The 2,3-dihydrobenzofuran ring system can be sensitive to strongly acidic or basic conditions, or high temperatures, leading to ring-opening or other degradation pathways. 1. Moderate Reaction Conditions: Use the mildest possible conditions (temperature, reaction time, base strength) to achieve the desired transformation. 2. Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to potentially harsh conditions.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The primary degradation product is 2,3-dihydro-1-benzofuran-5-sulfonic acid, formed through hydrolysis. This occurs when the compound is exposed to water, including atmospheric moisture. The low solubility of aryl sulfonyl chlorides in water can offer some protection against hydrolysis.[2]
Q2: How should I store this compound?
To ensure its stability and reactivity, store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator with a drying agent like anhydrous calcium sulfate (Drierite). For long-term storage, keeping it at 2-8°C is recommended.[3]
Q3: What are the main safety precautions when handling this compound?
This compound is corrosive and can cause severe skin burns and eye damage.[4] It is also moisture-sensitive and will release corrosive HCl gas upon hydrolysis.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
Q4: Can I use an aqueous workup for my reaction?
Yes, an aqueous workup is a standard procedure for reactions involving sulfonyl chlorides. However, it's crucial that the reaction is complete before adding water. The aqueous wash will quench any remaining sulfonyl chloride, converting it to the water-soluble sulfonic acid, which can then be separated from the desired organic-soluble product. Acidic or basic washes can be used to remove unreacted starting materials and byproducts. A typical workup might involve washing the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
Q5: What analytical techniques are best for monitoring the reaction and assessing purity?
-
Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction. The sulfonyl chloride is typically less polar than the resulting sulfonamide/sulfonate ester and significantly less polar than the sulfonic acid hydrolysis product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, allowing for the identification of the desired product and any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product after purification.
-
High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity of the final compound.[5]
IV. Experimental Protocols & Visual Guides
Protocol: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Nitrogen or Argon gas
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
Procedure:
-
Setup: Place the oven-dried round-bottom flask under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and TEA (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a separate flask containing anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Diagram: Hydrolysis and Degradation Pathway
This diagram illustrates the primary hydrolysis pathway of this compound and a potential side product in the presence of a nucleophile.
Caption: Hydrolysis of the sulfonyl chloride to sulfonic acid.
V. References
-
Benchchem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - EP 0583960 A2. Retrieved from --INVALID-LINK--
-
Kevill, D. N., & D'Souza, M. J. (1998). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 76(8), 1147-1154.
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from --INVALID-LINK--
-
Indian Journal of Chemistry. (n.d.). Titrimetric determination of some sulphonyl chlorides. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. Retrieved from --INVALID-LINK--
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from --INVALID-LINK--
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 846–864.
-
Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Retrieved from --INVALID-LINK--
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 2,3-Dihydrobenzofuran-5-sulfonyl Chloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
Isonitrile. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
PubMed. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3-oxo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 115010-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Welcome to the technical support center for the synthesis of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride. This critical building block is instrumental in the development of novel therapeutics and advanced materials.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth, experience-driven answers and troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method is the direct chlorosulfonation of 2,3-dihydrobenzofuran using an excess of chlorosulfonic acid (ClSO₃H).[2][3] This reaction is a classic electrophilic aromatic substitution where the potent electrophile, generated from chlorosulfonic acid, attacks the electron-rich aromatic ring of the dihydrobenzofuran moiety.[4] The use of excess reagent helps to drive the reaction to completion.[3]
Q2: What are the primary impurities I should anticipate in this synthesis?
Researchers should be prepared for three main classes of impurities:
-
Isomeric Byproducts: Primarily the 2,3-dihydro-1-benzofuran-7-sulfonyl chloride.
-
Hydrolysis Product: 2,3-dihydro-1-benzofuran-5-sulfonic acid, formed by the reaction of the desired sulfonyl chloride with water.[5][6]
-
Unreacted Starting Material: Residual 2,3-dihydrobenzofuran due to an incomplete reaction.
Q3: Why is strict temperature control so critical during the addition of chlorosulfonic acid?
Chlorosulfonic acid is a highly reactive and corrosive reagent.[7][8] The reaction with 2,3-dihydrobenzofuran is highly exothermic. Poor temperature control can lead to several undesirable outcomes:
-
Reduced Regioselectivity: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of undesired isomers, primarily the 7-sulfonyl chloride.[9]
-
Degradation and Charring: Uncontrolled exotherms can lead to the decomposition of the starting material and product, resulting in the formation of polymeric tars and a significant reduction in yield.
-
Reagent Decomposition: At elevated temperatures, chlorosulfonic acid can decompose, potentially altering the reaction pathway.[8][9]
Q4: How can I minimize the formation of the sulfonic acid impurity during workup?
The sulfonyl chloride functional group is highly susceptible to hydrolysis.[5][10] To prevent the formation of the corresponding sulfonic acid, a strictly anhydrous workup is paramount. The most effective method is to quench the reaction mixture by carefully pouring it onto crushed ice, followed by rapid extraction with a water-immiscible organic solvent like dichloromethane. Subsequent washes with cold brine help to remove residual water from the organic layer, which should then be thoroughly dried over a desiccant like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[11]
Troubleshooting Guides
Problem 1: Low Yield & Significant Unreacted Starting Material
Symptoms:
-
TLC analysis of the crude product shows a major spot corresponding to the 2,3-dihydrobenzofuran starting material.
-
¹H NMR of the crude mixture shows characteristic peaks for 2,3-dihydrobenzofuran (e.g., triplets around 3.2 and 4.5 ppm).
-
The isolated yield of the desired product is substantially lower than expected.
Root Cause Analysis: An incomplete reaction is the most common cause. This typically stems from insufficient electrophile concentration or suboptimal reaction conditions that fail to drive the conversion.
Solutions & Protocols:
-
Reagent Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used. A common laboratory-scale ratio is 4-5 molar equivalents relative to the 2,3-dihydrobenzofuran. This excess ensures the equilibrium favors the formation of the sulfonyl chloride.[2][3]
-
Reaction Temperature and Time: The reaction often requires gentle heating to proceed to completion after the initial exothermic addition. Monitor the reaction's progress using TLC or HPLC. A typical procedure involves a controlled addition of the substrate to chlorosulfonic acid at 0-5 °C, followed by stirring at room temperature and then gentle heating (e.g., 50-60 °C) until the starting material is consumed.[12]
-
Reagent Quality: Verify the purity of the chlorosulfonic acid. Old or improperly stored reagent may have partially hydrolyzed, reducing its activity.
Workflow for Optimizing Reaction Completion
Caption: Workflow for troubleshooting low reaction conversion.
Problem 2: Presence of an Unidentified Isomer
Symptoms:
-
¹H NMR spectrum of the purified product shows an extra set of aromatic signals, often with different coupling patterns than the expected product.
-
The product melts over a broad range or has a lower melting point than reported.
-
Co-elution occurs during column chromatography, making isolation difficult.
Root Cause Analysis: This is almost certainly due to a lack of complete regioselectivity during the electrophilic aromatic substitution, leading to the formation of the 2,3-dihydro-1-benzofuran-7-sulfonyl chloride isomer. The ether oxygen at position 1 is an ortho, para-director. While the 5-position (para) is sterically more accessible, substitution at the 7-position (ortho) is electronically also favorable.
Mechanism: Formation of 5- and 7-Isomers
Caption: Regioselectivity in the chlorosulfonation of 2,3-dihydrobenzofuran.
Solutions & Protocols:
-
Confirm Isomer Identity: Use analytical techniques to confirm the presence and identity of the isomer. The aromatic proton coupling patterns are distinct.
| Compound | H-4 | H-6 | H-7 |
| 5-Sulfonyl Chloride (Desired) | d, J ≈ 8.5 Hz | dd, J ≈ 8.5, 2.0 Hz | d, J ≈ 2.0 Hz |
| 7-Sulfonyl Chloride (Impurity) | d, J ≈ 8.0 Hz | t, J ≈ 8.0 Hz | (SO₂Cl) |
| Note: Approximate ¹H NMR chemical shifts (δ) and coupling constants (J) in the aromatic region. Actual values may vary based on solvent and instrument. |
-
Optimize for Regioselectivity:
-
Lower Temperature: Perform the initial addition of the substrate to the chlorosulfonic acid at a lower temperature (e.g., -10 °C to 0 °C) to favor the sterically less hindered para product.
-
Solvent Effects: While often run neat, performing the reaction in a non-polar solvent like dichloromethane may influence selectivity.[13]
-
-
Purification Strategy:
-
Fractional Crystallization: If the impurity level is low (<10%), careful recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may selectively crystallize the desired 5-isomer.
-
Chromatography: For higher levels of contamination, flash column chromatography on silica gel is required. A shallow gradient of ethyl acetate in hexanes is typically effective at separating the isomers.
-
Problem 3: Product is a Gummy Solid or Oil (Sulfonic Acid Contamination)
Symptoms:
-
The isolated product is a sticky, hygroscopic solid or an oil instead of a crystalline solid.
-
The product shows some solubility in water.
-
IR spectroscopy reveals a broad O-H stretch around 3400 cm⁻¹.
-
¹H NMR shows broad, exchangeable protons.
Root Cause Analysis: These symptoms are classic indicators of hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This occurs when the product is exposed to water during the workup or to atmospheric moisture during storage.[5][6]
Solutions & Protocols:
-
Implement a Rigorous Anhydrous Workup:
-
Step 1: Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. Do not allow the temperature to rise significantly.
-
Step 2: Extraction: Immediately extract the aqueous mixture with a dry, non-polar organic solvent (e.g., dichloromethane or diethyl ether) multiple times (3x).
-
Step 3: Washing: Combine the organic layers and wash with cold brine to remove the bulk of dissolved water.
-
Step 4: Drying: Dry the organic phase over a generous amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes to ensure complete drying.
-
Step 5: Isolation: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (<40 °C).
-
-
Storage: The final product is moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator or freezer to prevent degradation over time.[14]
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. globalspec.com [globalspec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. macro.lsu.edu [macro.lsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfonylation with 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Welcome to the technical support resource for sulfonylation reactions utilizing 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of forming sulfonamides and sulfonate esters with this versatile reagent. Here, we address common experimental challenges through a combination of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you diagnose and resolve specific issues that may arise during your sulfonylation experiments.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or has failed completely. What are the likely causes and how can I troubleshoot this?
Answer: Low or nonexistent yield is one of the most common hurdles in sulfonylation. The root cause often lies in one of four areas: reagent integrity, reaction conditions, substrate reactivity, or inadequate setup. A systematic approach is crucial for diagnosis.[1][2]
Diagnostic Workflow:
References
Technical Support Center: Reactions of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Welcome to the technical support center for 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthetic routes.
Introduction to this compound
This compound (CAS No. 115010-11-2) is a valuable intermediate in medicinal chemistry and organic synthesis.[1] The dihydrobenzofuran moiety is a recognized privileged structure in drug design, appearing in numerous biologically active compounds.[2] The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most commonly amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[3][4][5]
This high reactivity, however, is a double-edged sword. The electrophilicity of the sulfur atom, enhanced by the two electron-withdrawing oxygen atoms, makes the chloride an excellent leaving group but also renders the compound susceptible to undesirable side reactions.[3][6] This guide addresses the most frequent issues in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction yield is consistently low, and I'm isolating a water-soluble, acidic byproduct. What's happening?
Answer: This is the most common issue encountered with sulfonyl chlorides and is almost certainly due to hydrolysis . This compound is highly sensitive to moisture.[7][8] Trace amounts of water in your solvent, on your glassware, in the atmosphere, or present in your amine/alcohol starting material can react with the sulfonyl chloride to form the corresponding 2,3-dihydro-1-benzofuran-5-sulfonic acid.[4] This sulfonic acid byproduct is non-reactive towards your intended nucleophile, consumes your starting material, and complicates purification.
Causality & Mechanism:
The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, although a weak nucleophile, is often present in much higher effective concentrations than the intended reactant. It attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonic acid. This process releases HCl, further acidifying the reaction mixture.[4]
Caption: Desired reaction pathway vs. the competing hydrolysis side reaction.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Rigorous Drying of Glassware: Ensure all flasks, stir bars, and addition funnels are oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. Store them over molecular sieves (4Å is suitable for most common solvents).[9]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[7]
-
Reagent Quality: Ensure your amine or alcohol nucleophile is dry. If it is a salt (e.g., an amine hydrochloride), it must be neutralized and thoroughly dried before use. Use freshly opened or properly stored this compound.
-
Verification Test: To confirm hydrolysis is the problem, take a small aliquot of your sulfonyl chloride in dry DCM, spot it on a TLC plate, then add a drop of water, and spot again after a few minutes. The new, more polar spot corresponds to the sulfonic acid.
Question 2: My reaction with a primary amine is messy, and I see a second, less polar spot on TLC that seems to be a double-addition product. How do I improve selectivity?
Answer: When reacting with primary amines (R-NH₂), after the initial formation of the desired sulfonamide (R-NH-SO₂-Ar), the resulting sulfonamide still has a proton on the nitrogen. In the presence of a strong base, this proton can be removed to form a sulfonamidate anion (R-N⁻-SO₂-Ar). This anion can then act as a nucleophile, attacking another molecule of the sulfonyl chloride to form a di-sulfonylated imide byproduct ((R-SO₂)₂N-R). This is particularly problematic if the reaction is run at high temperatures or with an excess of a strong, non-hindered base.
Troubleshooting Protocol: Controlling N-Sulfonylation
-
Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the amine relative to the sulfonyl chloride. This ensures the more reactive electrophile is consumed before it can react with the product.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant and more nucleophilic primary amine over the sulfonamide product.[10]
-
Choice of Base: The base is critical. Its role is to neutralize the HCl generated during the reaction.[7] A bulky, non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is often preferred over pyridine. While pyridine is a classic choice, it can also act as a nucleophilic catalyst, which may sometimes complicate the reaction profile.[11]
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | ~5.2 | Can act as a nucleophilic catalyst. Less sterically hindered. |
| Triethylamine (NEt₃) | ~10.7 | Common, non-nucleophilic, sterically hindered base. |
| DIPEA (Hünig's Base) | ~10.7 | Highly hindered, non-nucleophilic. Excellent for sensitive substrates. |
| Aqueous Base (NaOH) | N/A | For Schotten-Baumann conditions. Can exacerbate hydrolysis.[12] |
Table 1: Comparison of common bases for sulfonamide synthesis.
Question 3: The reaction with my secondary amine (or sterically hindered primary amine) is very slow or doesn't go to completion. What can I do?
Answer: The reactivity of amines in this reaction is highly dependent on their nucleophilicity and steric hindrance. Secondary amines, and particularly aromatic or sterically bulky amines, are less nucleophilic than simple primary amines and react more slowly.[7][8] In some cases, the reaction may stall before reaching completion at room temperature.
Troubleshooting Protocol: Driving Sluggish Reactions
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can often provide the necessary activation energy to drive the reaction to completion.[8] Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Use a More Activating Solvent: Switching from a non-polar solvent like DCM to a more polar aprotic solvent like DMF or Acetonitrile can sometimes accelerate the reaction.
-
Consider Catalysis: For particularly challenging couplings, nucleophilic catalysts can be employed. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then attacked by the amine.
-
Extended Reaction Time: Simply allowing the reaction to stir for a longer period (12-24 hours) at room temperature may be sufficient for complete conversion.
Caption: Troubleshooting workflow for low-yield sulfonylation reactions.
Question 4: I'm trying to react the sulfonyl chloride with an alcohol, but I'm getting an alkyl chloride as a byproduct. Why?
Answer: This side reaction is specific to the formation of sulfonate esters from alcohols. The desired product, a sulfonate (e.g., a tosylate or mesylate), is itself an excellent leaving group.[13] The chloride ions (Cl⁻) generated during the reaction (from the sulfonyl chloride or as the hydrochloride salt of the base) can act as a nucleophile, displacing the newly formed sulfonate ester in an Sₙ2 reaction to yield an undesired alkyl chloride. This is more common with primary and secondary alcohols.
Troubleshooting Protocol: Avoiding Alkyl Halide Formation
-
Base Selection: Use a "proton sponge" or a base that will irreversibly sequester the proton from the alcohol and whose hydrochloride salt is less soluble or less ionically available in the reaction medium. Pyridine is often used because it forms a pyridinium hydrochloride salt.[11] Using a stoichiometric amount of a tertiary amine base like NEt₃ is standard.[9]
-
Temperature Control: Keep the reaction temperature low (typically 0 °C to room temperature). Higher temperatures will favor the competing Sₙ2 reaction.
-
Minimize Free Chloride: Ensure the reaction is not contaminated with other chloride sources. Use a non-chloride salt if an additive is needed.
-
Alternative Reagents: If the problem persists, consider using the corresponding sulfonic anhydride instead of the sulfonyl chloride. This eliminates the chloride ion as a competing nucleophile, though anhydrides are often more expensive.
Safety & Handling
-
Corrosive: this compound is corrosive and causes severe skin burns and eye damage. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Moisture Sensitive: As detailed above, the compound reacts with water, releasing corrosive HCl gas.[8] Store it in a desiccator under an inert atmosphere.
-
Disposal: Quench any residual sulfonyl chloride slowly with a basic solution (e.g., sodium bicarbonate) before disposal.
References
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. uwo.scholaris.ca [uwo.scholaris.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and enhance your experimental outcomes effectively.
The primary and most direct method for synthesizing this compound is through the electrophilic aromatic substitution of 2,3-dihydro-1-benzofuran using chlorosulfonic acid.[1][2] While effective, this reaction is highly exothermic and sensitive to process parameters, which can often lead to challenges in yield and purity.[3][4] This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Category: Low Product Yield
Q1: My isolated yield of this compound is consistently low. What are the most probable causes?
A1: Low yield is a multifaceted issue that can originate from several stages of the process. The most common culprits are:
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Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl, while the product, this compound, is readily hydrolyzed to the corresponding sulfonic acid.[5][6] This sulfonic acid is highly water-soluble and will be lost during the aqueous work-up. It is imperative to use oven-dried glassware and high-purity, anhydrous reagents and solvents.
-
Incomplete Reaction: Insufficient reaction time, improper temperature, or incorrect stoichiometry can prevent the full conversion of the starting material. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal Stoichiometry: While an excess of chlorosulfonic acid is required to drive the reaction to completion, using too little (less than 2 equivalents) can result in a mixture of the desired sulfonyl chloride and the sulfonic acid intermediate.[1]
-
Inefficient Work-up and Isolation: Significant product loss can occur during the quenching and extraction phases. The quenching of the reaction mixture on ice must be performed slowly and with vigorous stirring to ensure rapid precipitation of the product and minimize hydrolysis from localized heating.[7][8]
Q2: The reaction appears to stall before the starting material is fully consumed. How can I drive it to completion?
A2: A stalled reaction typically points to issues with reactivity or reagent concentration.
-
Reagent Stoichiometry and Activity: The molar ratio of chlorosulfonic acid to 2,3-dihydro-1-benzofuran is critical. A common starting point is using 3-5 molar equivalents of chlorosulfonic acid. If the reaction stalls, it may be due to the deactivation of the sulfonating agent by trace moisture. Ensure the chlorosulfonic acid is fresh and has been handled under anhydrous conditions.
-
Temperature Control: The chlorosulfonation of aromatic compounds is often temperature-dependent.[5] While the initial addition should be performed at a low temperature (0-5 °C) to control the exotherm, the reaction may require gentle warming to proceed to completion. A gradual increase to room temperature or slightly above (e.g., 40-50 °C) for a defined period can enhance the reaction rate. However, be cautious, as higher temperatures can also promote the formation of unwanted side products.[5]
-
Reaction Time: Some chlorosulfonation reactions require extended periods to reach completion. If the reaction is proceeding cleanly but slowly (as monitored by TLC), extending the reaction time is a viable strategy.
Category: Product Purity Issues
Q3: My final product is contaminated with the corresponding sulfonic acid. How do I prevent its formation?
A3: The presence of 2,3-Dihydro-1-benzofuran-5-sulfonic acid is almost always due to hydrolysis caused by water.[6][9]
-
Strict Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (oven or flame-dried), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Controlled Quenching: During work-up, the reaction mixture should be added slowly to a large excess of crushed ice with vigorous stirring. This method ensures the temperature remains low, precipitating the sulfonyl chloride quickly before it has significant time to hydrolyze.[8] Pouring ice/water into the reaction mixture is strongly discouraged as it will cause a violent, uncontrolled exotherm and extensive product hydrolysis.
Q4: I'm observing di-sulfonated byproducts in my crude product. How can I improve the selectivity for mono-sulfonylation?
A4: Di-sulfonation occurs when the reaction conditions are too harsh, allowing for a second electrophilic substitution on the aromatic ring.
-
Control Reagent Equivalents: While an excess of chlorosulfonic acid is needed, a very large excess (e.g., >10 equivalents) can promote di-substitution. The optimal amount is typically between 3 and 5 equivalents.
-
Maintain Low Temperature: The rate of the second sulfonation is often more sensitive to temperature than the first. Maintaining a low reaction temperature (0-10 °C) throughout the addition and reaction period is the most effective way to maximize mono-substitution selectivity.[5]
-
Order of Addition: Adding the 2,3-dihydro-1-benzofuran dropwise to the stirred, cooled chlorosulfonic acid ensures that the starting material is always the limiting reagent in the reaction zone, which helps to minimize over-reaction.
Diagram: Troubleshooting Flowchart
Caption: Troubleshooting decision tree for key synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the chlorosulfonation of 2,3-dihydro-1-benzofuran? A1: The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The ether oxygen of the dihydrobenzofuran ring is an activating, ortho-, para-directing group. The sulfonyl chloride group will preferentially add to the para-position (position 5) due to reduced steric hindrance compared to the ortho-position (position 7). The electrophile is likely sulfur trioxide (SO₃), generated in equilibrium from chlorosulfonic acid, or a related species.
Diagram: Reaction Mechanism
Caption: Simplified electrophilic substitution mechanism.
Q2: Why is strict temperature control so important? A2: Temperature control is paramount for two reasons:
-
Safety: The reaction between chlorosulfonic acid and organic compounds is highly exothermic. Adding the substrate too quickly or without adequate cooling can cause the reaction to "run away," leading to a rapid increase in temperature and pressure, which is extremely dangerous.[3][4]
-
Selectivity: As discussed, higher temperatures can provide the activation energy for unwanted side reactions, such as di-sulfonation and potential degradation of the starting material or product.[5]
Q3: What are the absolute essential safety precautions when using chlorosulfonic acid? A3: Chlorosulfonic acid is a highly hazardous substance requiring strict safety protocols.[10]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[11][12]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling the corrosive and toxic vapors.
-
Handling: It is a strong acid and a powerful desiccant that causes severe chemical and thermal burns on contact.[12] It reacts violently with water, releasing large quantities of HCl and H₂SO₄ fumes.[10][13] Never add water to chlorosulfonic acid.
-
Spill & Disposal: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Do not use water.[11] All waste must be treated as hazardous.
Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the location of the sulfonyl chloride group on the aromatic ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹).
Optimized Experimental Protocol
This protocol is a generalized procedure. Researchers should optimize based on their specific lab conditions and scale.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
1. Reaction Setup:
-
Equip a three-necked, round-bottom flask (oven-dried) with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
In the flask, place chlorosulfonic acid (4.0 eq.). Cool the flask to 0 °C using an ice-salt bath.
2. Reaction:
-
Dissolve 2,3-dihydro-1-benzofuran (1.0 eq.) in an anhydrous, inert solvent like dichloromethane (optional, can be run neat).
-
Add the substrate solution dropwise from the dropping funnel to the vigorously stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC.
3. Work-up and Isolation:
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate should form.
-
Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).
4. Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[14]
-
Dry the purified solid under vacuum to yield this compound as a solid.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 1 eq. Substrate : 3-5 eq. ClSO₃H | Excess ClSO₃H drives the reaction to completion, converting the sulfonic acid intermediate to the sulfonyl chloride.[1] |
| Temperature | 0-10 °C during addition; RT for reaction | Controls exotherm, minimizes side reactions (di-sulfonation).[5] Reaction may require warming to complete. |
| Solvent | Neat or Dichloromethane (anhydrous) | Chlorosulfonic acid often serves as the solvent. An external solvent must be inert and dry. |
| Reaction Time | 1-4 hours (Monitor by TLC) | Varies with scale and temperature. Over-extending time at high temps can cause degradation.[15] |
| Work-up | Slow quench onto excess ice | Critical for preventing hydrolysis of the product and ensuring safe dissipation of heat.[8] |
By understanding the chemical principles behind this synthesis and adhering to the troubleshooting and safety advice outlined in this guide, researchers can significantly improve the yield, purity, and safety of their this compound synthesis.
References
- 1. globalspec.com [globalspec.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 11. atul.co.in [atul.co.in]
- 12. macro.lsu.edu [macro.lsu.edu]
- 13. echemi.com [echemi.com]
- 14. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Recrystallization of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
This guide provides a comprehensive, experience-driven approach to the purification of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride via recrystallization. It is designed for researchers and drug development professionals who require high-purity material for subsequent synthetic steps. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt the methodology effectively.
The primary challenge in purifying this compound is its inherent reactivity. The sulfonyl chloride moiety is highly susceptible to hydrolysis, making the selection of solvents and handling techniques critical for success.
Part 1: Frequently Asked Questions & Core Principles
This section addresses the fundamental questions and scientific reasoning behind the purification strategy for this compound.
Q1: What are the critical chemical properties of this compound that dictate the purification strategy?
A1: Understanding the molecule's characteristics is the foundation of a successful purification.
-
High Reactivity: The electrophilic sulfonyl chloride group (-SO₂Cl) is the dominant functional group. It readily reacts with nucleophiles, most notably water, to hydrolyze into the corresponding and highly polar 2,3-dihydro-1-benzofuran-5-sulfonic acid. This hydrolysis product is a common impurity that is difficult to remove from the final product. Therefore, all solvents and glassware must be scrupulously dried.
-
Solubility Profile: The molecule possesses a moderately polar sulfonyl chloride group attached to a larger, less polar dihydrobenzofuran backbone. This dual nature suggests it will not be highly soluble in very non-polar solvents (like hexanes) at room temperature, nor will it be freely soluble in highly polar, protic solvents (like water or ethanol, which would also cause decomposition). Its ideal solubility lies in solvents of intermediate polarity.
-
Physical State: The compound is a solid at room temperature, with a reported melting point in the range of 83-87°C, making recrystallization a suitable purification method.[1] The appearance can range from a white to a yellowish or greenish crystalline powder.[1]
-
Safety: This compound is corrosive and causes severe skin burns and eye damage.[1] All handling must be performed in a fume hood with appropriate personal protective equipment (PPE).
Q2: How do I select the best solvent or solvent system for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[2] For this compound, a two-solvent system is often superior to a single-solvent system.
-
Single-Solvent Method: Finding a single solvent that meets the stringent criteria can be difficult. If a solvent dissolves the compound well when hot, it often retains too much of it in solution when cold, leading to poor recovery.
-
Two-Solvent (Solvent/Anti-Solvent) Method: This is the recommended approach. It involves dissolving the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the "good" solvent) is added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.[3] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method offers fine control over the saturation point, promoting the growth of pure crystals.
A logical workflow for selecting a solvent system is illustrated below.
Caption: Logic diagram for recrystallization solvent selection.
Q3: Which specific solvents are recommended for this compound?
A3: Based on the purification of structurally similar sulfonyl chlorides and general principles, a mixed system of a moderately polar solvent with a non-polar anti-solvent is a prime candidate.[4][5]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Role | Key Considerations |
| Ethyl Acetate | 77.1 | 6.0 | Good Solvent | Good dissolving power. Must be anhydrous. |
| Dichloromethane | 39.6 | 9.1 | Good Solvent | High dissolving power, but low boiling point can make it hard to keep the solution hot. Must be anhydrous. |
| Hexanes / Heptane | 69 / 98.4 | ~1.9 | Anti-Solvent | Excellent for inducing precipitation from more polar solvents. Must be anhydrous. |
| Toluene | 110.6 | 2.4 | Single Solvent | May work as a single solvent due to its higher boiling point. Ensure crude material is soluble when hot and insoluble when cold. Must be anhydrous. |
| Diethyl Ether | 34.6 | 4.3 | Good Solvent / Wash | Low boiling point makes it less ideal for the main recrystallization step but excellent as a cold wash for collected crystals. Must be anhydrous. |
Recommended Starting System: Ethyl Acetate / Hexanes . This combination provides an excellent polarity range and is effective for purifying related compounds.[4]
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization process.
References
- 1. 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 115010-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Column Chromatography of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride Derivatives
Welcome to the technical support center for the purification of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these reactive intermediates. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and pharmaceutical agents.[1] However, the presence of the highly reactive sulfonyl chloride moiety presents unique challenges during purification by column chromatography.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives so difficult to purify by standard silica gel chromatography?
A1: The primary challenge lies in the inherent reactivity of the sulfonyl chloride functional group (-SO₂Cl).[2] This group is a potent electrophile, making it highly susceptible to hydrolysis and reaction with nucleophiles. Standard silica gel, with its surface covered in acidic silanol groups (Si-OH), can act as both a catalyst for decomposition and a nucleophile (especially in the presence of trace water), leading to the formation of the corresponding sulfonic acid (-SO₃H).[3] This on-column degradation results in low recovery, streaking of the product on TLC, and the generation of highly polar impurities that are difficult to separate from the desired product.
Q2: What is the recommended stationary phase for purifying these compounds?
A2: While standard silica gel can be used with extreme caution (i.e., rigorously dried and run with anhydrous solvents), it is often preferable to use a less reactive stationary phase. Options include:
-
Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry with your non-polar mobile phase component (e.g., hexane) and adding 1-2% triethylamine (Et₃N) by volume. The triethylamine neutralizes the acidic silanol sites, minimizing decomposition.
-
Bonded Phases: For particularly sensitive derivatives, using a bonded-phase silica gel like diol or cyano can be highly effective. These phases have much lower surface acidity and are less likely to induce degradation.[3]
-
Alumina (Neutral or Basic): Alumina can be an alternative, but its reactivity should be tested on a small scale first. Neutral or basic alumina is generally preferred over acidic alumina.
Q3: How do I select an appropriate mobile phase system?
A3: The key is to find a solvent system that provides good separation (typically a ΔRf of ≥ 0.2 on TLC between your product and impurities) while minimizing the potential for reaction.
-
Start with TLC Analysis: Systematically test solvent systems of varying polarity.[4] A good starting point for these moderately polar compounds is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate
-
Hexane/Dichloromethane
-
Toluene/Ethyl Acetate
-
-
Avoid Protic Solvents: Do not use alcohols (e.g., methanol, ethanol) in your mobile phase. The hydroxyl group is nucleophilic and will readily react with the sulfonyl chloride to form a sulfonate ester.[5]
-
Use High-Purity, Anhydrous Solvents: Ensure all solvents are HPLC-grade or have been freshly distilled and dried to minimize water content, which causes hydrolysis to the sulfonic acid.[2][6]
| Solvent System Component | Role & Rationale | Common Ratio Range (v/v) |
| Hexane or Toluene | Non-polar "push" solvent. Minimizes interaction with the stationary phase. | 95:5 to 50:50 (Hexane:Polar) |
| Ethyl Acetate or DCM | Polar eluting solvent. Competes with the analyte for binding sites on the silica. | 5:95 to 50:50 (Polar:Hexane) |
| Triethylamine (optional) | Deactivator. Added to the mobile phase (0.1-1%) to neutralize acidic silica sites. | 0.1 - 1% of total volume |
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
Problem 1: My product is streaking on the TLC plate and I'm getting poor recovery from the column.
-
Likely Cause: On-column decomposition. The sulfonyl chloride is likely reacting with the acidic silica gel to form the corresponding sulfonic acid.[3] The sulfonic acid is highly polar and streaks badly on silica.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for product decomposition.
Problem 2: I see a new, more polar spot appearing on my TLC plates after spotting the crude reaction mixture.
-
Likely Cause: Hydrolysis. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to sulfonic acids upon exposure to atmospheric moisture or residual water in your TLC solvent.[2]
-
Solutions:
-
Work Quickly: Prepare your TLC sample and develop the plate immediately.
-
Dry Solvents: Ensure the solvents used for dissolving your sample and for the TLC tank are anhydrous.
-
Inert Atmosphere: If the compound is exceptionally sensitive, consider preparing the TLC sample in a glove box or under a stream of nitrogen.
-
Problem 3: My desired product is co-eluting with a starting material or a non-polar byproduct.
-
Likely Cause: Insufficient resolution with the current mobile phase. The polarity of your solvent system is not optimized to differentiate between the components.
-
Troubleshooting Workflow:
Step-by-Step Experimental Protocol: Flash Column Chromatography of a this compound Derivative
This protocol assumes a moderately stable derivative. For highly sensitive compounds, use of a bonded-phase column is recommended.
1. Preparation of the Stationary Phase (Deactivated Silica):
- Weigh out the required amount of silica gel (230-400 mesh) into a beaker. A general rule is a 30:1 to 50:1 ratio of silica-to-crude product by weight.
- In a separate flask, prepare your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to this solvent to a final concentration of 1% v/v.
- Carefully add the solvent to the silica gel while swirling to create a uniform slurry. Ensure there are no dry clumps.
2. Packing the Column:
- Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
- Fill the column about one-third full with the non-polar solvent (Hexane).
- Pour the silica slurry into the column. Use a funnel to guide the slurry and tap the column gently to ensure even packing.
- Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do NOT let the column run dry.
- Add another thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
- Dissolve your crude this compound derivative in a minimal amount of dichloromethane or your mobile phase.
- Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel (~1-2x the weight of the crude product). To do this, dissolve the product in a volatile solvent (e.g., DCM), add the silica, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully add your sample to the top of the column. If using the dry-loading method, sprinkle the powder evenly onto the top layer of sand.
4. Elution and Fraction Collection:
- Carefully add your mobile phase to the column.
- Apply positive pressure (using a flash chromatography system or an air/nitrogen line with a regulator) to achieve a flow rate of approximately 2 inches/minute down the column.
- Begin collecting fractions immediately.
- Monitor the elution process by collecting small fractions and analyzing them by TLC.
- If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc to 10%, then 15%) as determined by your initial TLC analysis.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator. Important: Use a low bath temperature (<30 °C) to prevent thermal decomposition of the sulfonyl chloride.
- Place the resulting product under high vacuum to remove any residual solvent.
References
Technical Support Center: Stability of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
Welcome to the technical support guide for 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2). This document provides in-depth information, troubleshooting advice, and best practices for researchers, chemists, and drug development professionals. Our goal is to ensure you achieve optimal results by understanding the stability and handling requirements of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is the most critical factor in maintaining the integrity of this reagent. As a reactive sulfonyl chloride, it is highly sensitive to environmental conditions.
-
Temperature: Store in a refrigerator at 0-10°C. Some suppliers of analogous, more complex benzofuran sulfonyl chlorides recommend freezer storage at -20°C, which is also an excellent practice for long-term preservation.[1][2]
-
Atmosphere: The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen).[3] This displaces atmospheric moisture and oxygen.
-
Moisture: This reagent is classified as "Moisture Sensitive". Hydrolysis is the primary degradation pathway. Always use a tightly sealed container.[3] We recommend using a desiccator for storing the sealed container and flushing the headspace with inert gas after each use.
-
Container: Keep the product in its original, tightly closed packaging.[3]
Failure to adhere to these conditions will lead to rapid degradation, rendering the reagent unsuitable for synthesis.
Q2: I've opened my bottle. What are the tell-tale signs of decomposition?
A2: Visual and olfactory cues can often indicate reagent degradation. Be vigilant for the following:
-
Pungent, Acidic Odor: Upon hydrolysis, the sulfonyl chloride releases hydrogen chloride (HCl) gas. A sharp, acidic smell upon opening the container is a strong indicator of moisture contamination.
-
Change in Physical Appearance: The pure compound is a solid. If the material appears clumpy, sticky, or has partially liquefied, it has likely reacted with water to form the corresponding sulfonic acid, which can be hygroscopic.
-
Poor Solubility in Aprotic Solvents: While the sulfonyl chloride is soluble in solvents like dichloromethane (DCM), the sulfonic acid byproduct is significantly less soluble. If you observe insoluble material when dissolving the reagent in dry DCM for a reaction, degradation is likely.
-
In-Process Reaction Monitoring: If TLC or LC-MS analysis of your reaction shows significant starting material remaining after a sufficient reaction time, and you have ruled out other causes, the potency of the sulfonyl chloride may be compromised.
Q3: Which solvents are "safe" to use for reactions, and which will degrade the reagent?
A3: Solvent choice is dictated by the high electrophilicity of the sulfonyl group. As a rule, only anhydrous aprotic solvents should be used. Protic solvents will react directly with the compound.
-
Recommended (Aprotic): Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, and Dioxane. These solvents are non-nucleophilic and will not react with the sulfonyl chloride. DCM is a common choice for sulfonamide formation.[4]
-
Not Recommended (Protic/Nucleophilic): Water, Methanol (MeOH), Ethanol (EtOH), and any other alcohols. These will lead to rapid solvolysis, forming the sulfonic acid or sulfonate esters, respectively.[5][6] Amines (e.g., using an amine as a solvent) will also react, though this is often the desired transformation in a controlled stoichiometric manner.
Troubleshooting Guide: Common Experimental Issues
Problem: My sulfonamide formation reaction is sluggish or fails completely. My amine starting material is fully consumed, but I mostly recover the hydrolyzed sulfonic acid.
-
Root Cause Analysis: This is a classic symptom of moisture contamination. The sulfonyl chloride is reacting with trace water in the solvent or on the glassware faster than, or competitively with, your target amine. The hydrolysis of sulfonyl chlorides is a well-documented and often rapid process.[7][8]
-
Causality: Water is a small, highly nucleophilic molecule. Even in substoichiometric amounts, it can consume a significant portion of your electrophilic reagent. The resulting sulfonic acid is unreactive and will not participate in the desired reaction.
-
Corrective Actions:
-
Reagent Verification: Use a fresh, unopened bottle of this compound or one that has been meticulously stored.
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system. Never use "reagent grade" or "HPLC grade" solvents that are not specifically designated as anhydrous.
-
Glassware Preparation: Oven-dry all glassware overnight (>100°C) and allow it to cool in a desiccator or under a stream of inert gas immediately before use.
-
Inert Atmosphere: Assemble your reaction apparatus and flush it thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to workup.
-
Technical Deep Dive: The Chemistry of Stability
Primary Degradation Pathway: Hydrolysis
The principal stability concern for this compound is its susceptibility to nucleophilic attack by water (hydrolysis). The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water acts as a nucleophile, attacking this sulfur center in an SN2-type mechanism.[6][9] This reaction is generally irreversible and yields 2,3-dihydro-1-benzofuran-5-sulfonic acid and hydrochloric acid (HCl).
Caption: Hydrolysis of this compound.
Solvent Compatibility and Reactivity Summary
The choice of solvent is critical for the success of any reaction involving this reagent. The following table provides a clear guide for solvent selection.
| Solvent | Type | Compatibility Level | Rationale & Potential Byproduct |
| Dichloromethane (DCM) | Aprotic, Non-polar | Highly Recommended | Inert under typical reaction conditions. Excellent for ensuring anhydrous reactions. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Recommended | Must be rigorously dried; THF is hygroscopic and can contain peroxide inhibitors. |
| Acetonitrile (MeCN) | Aprotic, Polar | Recommended | Must be anhydrous. Generally inert and a good solvent for many reagents. |
| Toluene | Aprotic, Non-polar | Recommended | Suitable for reactions requiring higher temperatures; must be anhydrous. |
| Water (H₂O) | Protic | Unacceptable | Rapidly hydrolyzes the reagent to the corresponding sulfonic acid.[5][6] |
| Methanol (MeOH), Ethanol (EtOH) | Protic, Polar | Unacceptable | Reacts via alcoholysis to form the corresponding methyl or ethyl sulfonate ester. |
| Pyridine | Aprotic, Basic | Use with Caution | Often used as both a solvent and a base, especially in reactions with alcohols.[10] It will form a reactive sulfonylpyridinium salt intermediate. Must be anhydrous. |
| Primary/Secondary Amines | Nucleophilic | Reactive (Reagent) | These are reactants, not solvents. They will react to form the desired sulfonamides.[11] |
| Acetone | Aprotic, Polar | Not Recommended | While aprotic, it is often not sufficiently anhydrous and can undergo self-condensation under basic conditions. |
Validated Experimental Protocol: Synthesis of a Sulfonamide
This protocol describes a general procedure for the synthesis of an N-substituted sulfonamide, a common application for this reagent.[12] All steps must be performed under an inert atmosphere.
Objective: To synthesize N-benzyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Workflow Diagram:
Caption: Standard workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Preparation: Place a magnetic stir bar into an oven-dried, two-neck round-bottom flask. Seal the flask with septa and flush with nitrogen for 10-15 minutes.
-
Reagent Addition: In the reaction flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Cooling: Cool the stirred amine solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to the cooled amine mixture dropwise via a syringe over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the sulfonyl chloride is consumed.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
References
- 1. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 2. 154445-78-0|2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Validation & Comparative
Analytical methods for 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride characterization
An In-Depth Comparative Guide to the Analytical Characterization of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of key intermediates is paramount. This compound, a vital building block for the synthesis of various pharmacologically active compounds, is no exception. Its reactivity and potential for impurity formation necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical methods for its characterization, explaining the causality behind experimental choices and presenting supporting data to ensure scientific integrity.
The Analytical Imperative: A Holistic Approach
No single analytical technique can provide a complete picture of a chemical entity. A robust characterization of this compound relies on the synergistic application of several methods. Spectroscopic techniques are employed to elucidate the molecular structure and confirm the presence of key functional groups, while chromatographic methods are essential for assessing purity. This integrated approach forms a self-validating system, ensuring the material meets the stringent quality requirements for downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous confirmation of its identity.
Expertise & Experience: Why NMR is Indispensable
For this compound, ¹H NMR confirms the number and connectivity of protons, distinguishing between the aromatic and aliphatic regions of the molecule. The distinct splitting patterns and chemical shifts of the protons on the dihydrofuran ring and the benzene ring provide a unique fingerprint. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons, which are invisible to ¹H NMR. A patent for a related synthesis confirms that "Nuclear magnetic resonance assays confirmed the identity of the title compound"[1], underscoring its critical role.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons.
Data Presentation: Expected NMR Data
The following table summarizes the predicted chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.
| Analysis | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~7.8-8.0 | Aromatic protons adjacent to the SO₂Cl group |
| ~7.0-7.2 | Aromatic proton ortho to the ether linkage | |
| ~4.6-4.8 (t) | -O-CH₂- protons | |
| ~3.2-3.4 (t) | -CH₂- protons adjacent to the aromatic ring | |
| ¹³C NMR | ~160-165 | Aromatic C-O |
| ~140-145 | Aromatic C-SO₂Cl | |
| ~125-135 | Aromatic CH carbons | |
| ~110-115 | Aromatic CH carbon | |
| ~70-75 | -O-CH₂- carbon | |
| ~28-32 | -CH₂- carbon |
Visualization: NMR Workflow
Caption: Workflow for NMR Structural Elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide information about its elemental composition.
Expertise & Experience: Why MS is Essential
For a synthetic intermediate, confirming the molecular weight is a critical identity check. MS provides a precise mass measurement that can corroborate the proposed structure. Techniques like high-resolution mass spectrometry (HRMS) can determine the elemental formula, providing an even higher level of confidence. The predicted monoisotopic mass for C₈H₇ClO₃S is 217.98 Da[2]. A Field Desorption Mass Spectrometry (FDMS) analysis reported in a patent found the molecular ion (M+) at m/e 218, confirming the compound's molecular weight[1].
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
-
Chromatography (Optional but Recommended): Pass the sample through a short HPLC column to separate it from any non-volatile impurities before it enters the mass spectrometer.
-
Mass Spectrometry Acquisition:
-
Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Set the mass range to scan well beyond the expected molecular weight (e.g., 50-500 m/z).
-
-
Data Analysis: Identify the peak corresponding to the molecular ion and any other relevant adducts or fragments.
Data Presentation: Expected Mass Spectrometry Data
| Ion / Adduct | Formula | Expected m/z (Monoisotopic) | Notes |
| [M]⁺ | C₈H₇³⁵Cl¹⁶O₃³²S | 217.98 | Molecular Ion |
| [M+H]⁺ | C₈H₈³⁵Cl¹⁶O₃³²S | 218.99 | Protonated Molecule (Positive ESI) |
| [M+Na]⁺ | C₈H₇³⁵ClNa¹⁶O₃³²S | 240.97 | Sodium Adduct (Positive ESI) |
Data derived from PubChemLite predictions[2].
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.
Expertise & Experience: Why IR is Informative
This technique is particularly useful for quickly verifying the synthesis of this compound. The presence of strong absorption bands characteristic of the sulfonyl chloride group (S=O) and the ether linkage (C-O-C), and the absence of bands corresponding to starting materials (e.g., an -OH stretch if starting from a sulfonic acid), provides crucial evidence for a successful reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are sufficient.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Sulfonyl Chloride (S=O) | Asymmetric Stretch | ~1370-1390 |
| Sulfonyl Chloride (S=O) | Symmetric Stretch | ~1170-1190 |
| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1230-1270 |
| S-Cl | Stretch | ~550-650 |
Note: These are typical ranges. IR spectra of related benzofuran compounds show characteristic bands in these regions[3].
Visualization: IR Spectroscopy Workflow
Caption: Workflow for FTIR Functional Group Analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the most common method for determining the purity of pharmaceutical ingredients and intermediates.
Expertise & Experience: Why HPLC is Crucial for Quality Control
The sulfonyl chloride functional group is reactive and can hydrolyze to the corresponding sulfonic acid if exposed to moisture. Furthermore, side reactions during synthesis can lead to isomeric or other impurities. HPLC is essential for separating the main product from these potential impurities and accurately quantifying its purity. Commercial suppliers often specify purity as >97% or >98% as determined by HPLC or GC[4], highlighting its role as a quality release assay.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing it as a percentage.
Data Presentation: Typical HPLC Performance
| Parameter | Typical Value / Result |
| Column | C18, 4.6 x 150 mm |
| Retention Time | Dependent on exact conditions, but should be consistent |
| Purity | >97% (Area Normalization) |
| Key Impurity to Monitor | Corresponding sulfonic acid (will be more polar, eluting earlier) |
Visualization: HPLC Purity Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparison and Conclusion
The characterization of this compound is a clear example of the necessity of orthogonal analytical techniques. Each method provides a unique and vital piece of information, and together they create a comprehensive quality profile.
| Method | Primary Information | Strengths | Limitations |
| NMR | Unambiguous molecular structure | Provides detailed connectivity information | Lower sensitivity, relatively expensive |
| MS | Molecular weight & formula | High sensitivity, confirms MW precisely | Does not distinguish between isomers |
| IR | Presence of functional groups | Fast, simple, non-destructive | Provides limited structural information |
| HPLC | Purity and quantification | Highly accurate for purity, separates impurities | Requires method development, destroys sample |
By integrating these methods, researchers and drug development professionals can proceed with confidence, knowing that the identity, structure, and purity of this critical intermediate have been rigorously verified. This analytical diligence is the foundation upon which safe and effective new medicines are built.
References
A Comparative Guide for Researchers: 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride vs. Benzenesulfonyl chloride
In the landscape of modern organic synthesis and drug development, the strategic selection of sulfonylating agents is paramount to achieving desired molecular architectures and pharmacological activities. This guide provides an in-depth, objective comparison between two key sulfonyl chlorides: the structurally complex 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride and the foundational benzenesulfonyl chloride. This analysis is grounded in experimental data and field-proven insights to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two reagents lies in their molecular structure, which in turn dictates their reactivity, selectivity, and potential applications. Benzenesulfonyl chloride is the archetypal aromatic sulfonyl chloride, consisting of a sulfonyl chloride group attached to a simple benzene ring.[1][2] In contrast, this compound incorporates a bicyclic dihydrobenzofuran moiety, a privileged structure in medicinal chemistry known to be present in numerous biologically active compounds.[3][4]
This structural variation imparts significant differences in their physicochemical properties, summarized below:
| Property | This compound | Benzenesulfonyl chloride |
| Molecular Formula | C₈H₇ClO₃S | C₆H₅ClO₂S[5] |
| Molecular Weight | 218.65 g/mol | 176.62 g/mol [6] |
| Appearance | Solid | Colorless to pale yellow viscous oil/liquid[5][6] |
| Melting Point | Not specified, but solid at 20°C | 13 to 14 °C[5] |
| Boiling Point | Not specified | ~251-253 °C (decomposes)[6] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents like ether and dichloromethane; reacts with water[1][2][5] |
The solid nature of this compound can offer advantages in handling and weighing compared to the liquid benzenesulfonyl chloride.
Reactivity and Selectivity: A Tale of Two Scaffolds
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom.[7] Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the sulfur more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[7][8]
Benzenesulfonyl chloride serves as a baseline for aromatic sulfonyl chloride reactivity.[7] Its sulfonyl group is readily attacked by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][5] This reactivity is the basis for its widespread use in organic synthesis, including the Hinsberg test for amine characterization.[5][9]
The true value of this compound lies not just in its reactivity but in the functionality it introduces. The dihydrobenzofuran scaffold is a key pharmacophore, and incorporating it directly via sulfonylation can be a highly efficient strategy in drug discovery programs.
Experimental Workflow: A Generalized Sulfonylation Protocol
The following diagram illustrates a typical workflow for a sulfonylation reaction, applicable to both reagents with minor adjustments for their physical state.
References
- 1. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 2. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]
A Comparative Spectroscopic Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride and Its Derivatives
In the landscape of modern medicinal chemistry and drug development, the 2,3-dihydro-1-benzofuran scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of a sulfonyl chloride group at the 5-position provides a versatile synthetic handle for the creation of diverse derivatives, including sulfonamides and sulfonic esters, which are of significant interest for their potential therapeutic applications. This guide offers an in-depth spectral comparison of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride and two of its key derivatives: 2,3-Dihydro-1-benzofuran-5-sulfonamide and 2,3-Dihydro-1-benzofuran-5-sulfonic acid. Through a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we aim to provide researchers with a foundational understanding of the key spectroscopic markers that differentiate these important molecules.
Introduction: The Chemical Context
This compound is a reactive intermediate, primed for nucleophilic attack at the sulfur atom. This reactivity is the cornerstone of its utility. The electron-withdrawing nature of the sulfonyl chloride group significantly influences the electronic environment of the entire molecule, a feature that is clearly discernible in its spectral data. When this sulfonyl chloride is reacted with a nucleophile, such as ammonia or water, the resulting sulfonamide and sulfonic acid, respectively, exhibit distinct spectral shifts that reflect the change in the functional group at the 5-position. Understanding these spectral nuances is paramount for reaction monitoring, structural confirmation, and purity assessment.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Comparative Spectral Analysis
The following sections detail the expected spectral characteristics of this compound and its sulfonamide and sulfonic acid derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals from the dihydrofuran ring and the aromatic protons. The chemical shifts of the aromatic protons are particularly sensitive to the nature of the substituent at the 5-position.
-
Dihydrofuran Ring Protons: The methylene protons of the dihydrofuran ring typically appear as two triplets. The protons at C3 (adjacent to the aromatic ring) are expected around 3.2-3.3 ppm, while the protons at C2 (adjacent to the oxygen) are deshielded and appear further downfield, around 4.6-4.7 ppm.
-
Aromatic Protons: The aromatic region will show an AMX spin system. The proton at C7, ortho to the oxygen, will be the most shielded and appear as a doublet. The protons at C4 and C6 will also appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing strength of the 5-substituent.
| Compound | Aromatic Protons (δ, ppm) | Dihydrofuran Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | H-4: ~7.8 (d), H-6: ~7.7 (dd), H-7: ~7.0 (d) | H-2: ~4.7 (t), H-3: ~3.3 (t) | - |
| 2,3-Dihydro-1-benzofuran-5-sulfonamide | H-4: ~7.7 (d), H-6: ~7.6 (dd), H-7: ~6.9 (d) | H-2: ~4.6 (t), H-3: ~3.2 (t) | -SO₂NH₂: ~7.3 (s, 2H) |
| 2,3-Dihydro-1-benzofuran-5-sulfonic acid | H-4: ~7.7 (d), H-6: ~7.6 (dd), H-7: ~6.9 (d) | H-2: ~4.6 (t), H-3: ~3.2 (t) | -SO₃H: ~10-12 (br s, 1H) |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for resolving the coupling patterns of the aromatic protons, which are key to confirming the substitution pattern. Deuterated chloroform is a common solvent due to its ability to dissolve a wide range of organic compounds; however, for the more polar sulfonic acid, DMSO-d₆ would be a more appropriate choice.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shifts of the aromatic carbons, particularly C5, are diagnostic of the substituent.
| Compound | Aromatic Carbons (δ, ppm) | Dihydrofuran Carbons (δ, ppm) |
| This compound | C-3a: ~128, C-4: ~125, C-5: ~135, C-6: ~128, C-7: ~110, C-7a: ~160 | C-2: ~72, C-3: ~30 |
| 2,3-Dihydro-1-benzofuran-5-sulfonamide | C-3a: ~128, C-4: ~125, C-5: ~140, C-6: ~127, C-7: ~110, C-7a: ~160 | C-2: ~72, C-3: ~30 |
| 2,3-Dihydro-1-benzofuran-5-sulfonic acid | C-3a: ~128, C-4: ~125, C-5: ~145, C-6: ~126, C-7: ~110, C-7a: ~160 | C-2: ~72, C-3: ~30 |
Expertise & Experience: The significant downfield shift of C5 in the sulfonamide and sulfonic acid derivatives compared to the sulfonyl chloride is a key indicator of the change in the electronic nature of the substituent. This deshielding effect is a reliable marker for confirming the success of the derivatization reaction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in these molecules. The stretching vibrations of the S=O and S-Cl bonds are particularly informative.
| Compound | S=O Stretch (cm⁻¹) | S-Cl Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1370, ~1180 | ~550-650 | - | - | C-O-C stretch (~1240), Aromatic C=C stretch (~1600, ~1480) |
| 2,3-Dihydro-1-benzofuran-5-sulfonamide | ~1330, ~1160 | - | - | ~3350, ~3250 | C-O-C stretch (~1240), Aromatic C=C stretch (~1600, ~1480) |
| 2,3-Dihydro-1-benzofuran-5-sulfonic acid | ~1350, ~1170 | - | ~3400-2400 (broad) | - | C-O-C stretch (~1240), Aromatic C=C stretch (~1600, ~1480) |
Trustworthiness: The presence of two strong absorption bands for the S=O stretch is a hallmark of sulfonyl groups. The shift in their positions between the sulfonyl chloride, sulfonamide, and sulfonic acid provides a self-validating system for identifying the specific derivative. For instance, the appearance of strong N-H stretching bands in the sulfonamide is definitive proof of its formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The fragmentation of the dihydrobenzofuran ring and the loss of the sulfonyl group and its derivatives are key diagnostic features.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | [M]⁺˙ at 218/220 | 119 ([M-SO₂Cl]⁺), 91 ([C₇H₇]⁺), 65 ([C₅H₅]⁺) |
| 2,3-Dihydro-1-benzofuran-5-sulfonamide | [M]⁺˙ at 199 | 119 ([M-SO₂NH₂]⁺), 91 ([C₇H₇]⁺), 65 ([C₅H₅]⁺) |
| 2,3-Dihydro-1-benzofuran-5-sulfonic acid | [M]⁺˙ at 200 | 119 ([M-SO₃H]⁺), 91 ([C₇H₇]⁺), 65 ([C₅H₅]⁺) |
Authoritative Grounding & Comprehensive References: The characteristic isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) in the mass spectrum of the sulfonyl chloride is a definitive identifier.[1] The fragmentation leading to the benzofuranyl cation (m/z 119) is a common pathway for these types of compounds.
Visualization of Key Concepts
Experimental Workflow for Spectral Analysis
References
A Comparative Guide to Green Synthesis Alternatives for 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride
For the modern researcher and drug development professional, the synthesis of key intermediates like 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride demands a critical evaluation of not only yield and purity but also the environmental footprint of the chosen methodology. This guide provides an in-depth technical comparison of a documented, yet dated, synthesis route with a greener, more sustainable alternative, offering field-proven insights into the practical application of green chemistry principles in pharmaceutical development.
Introduction: The Significance of this compound
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The corresponding 5-sulfonyl chloride derivative is a versatile intermediate, enabling the introduction of the sulfonamide functional group, a cornerstone of many therapeutic agents. Its synthesis, therefore, is of considerable interest. However, traditional methods for the preparation of sulfonyl chlorides often rely on harsh and hazardous reagents, prompting the exploration of more environmentally benign alternatives.
The Conventional Approach: A Two-Step Sulfonylation and Chlorination
A documented method for the synthesis of this compound involves a two-step process starting from 2,3-dihydrobenzofuran. This approach, detailed in European Patent 0583960 A2, utilizes a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex for the initial sulfonylation, followed by treatment with thionyl chloride (SOCl2) to yield the desired sulfonyl chloride.[1]
While this method avoids the direct use of the highly corrosive and hazardous chlorosulfonic acid, it still presents several environmental and safety challenges. The use of a stoichiometric SO3-DMF complex and thionyl chloride generates significant chemical waste. Thionyl chloride is a toxic and corrosive reagent that releases hazardous hydrogen chloride and sulfur dioxide gases upon reaction.
Experimental Protocol: Conventional Synthesis[2]
-
To a 250 ml, 3-necked flask under a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles) and N,N-dimethylformamide (20 ml).
-
Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmoles) dropwise.
-
Slowly heat the solution to 85-90°C over the course of one hour.
-
Allow the light brown solution to cool to room temperature.
-
Add thionyl chloride (7.2 g, 60 mmoles) dropwise.
-
The reaction mixture is then typically worked up by quenching with ice-water, followed by extraction with an organic solvent, drying, and purification by chromatography or recrystallization.
A Greener Alternative: One-Pot Oxidative Chlorination
In recent years, oxidative chlorination has emerged as a powerful and greener alternative for the synthesis of sulfonyl chlorides.[2] These methods often proceed under milder conditions, utilize less hazardous reagents, and can sometimes be performed in more environmentally friendly solvents. One of the most promising approaches involves the use of N-Chlorosuccinimide (NCS) as the chlorine source and oxidant.[3][4][5][6]
Proposed Experimental Protocol: Green Synthesis via Oxidative Chlorination
-
In a round-bottom flask, dissolve 2,3-dihydrobenzofuran (50 mmoles) in a suitable solvent such as acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (55 mmoles, 1.1 equivalents) and a catalytic amount of a chloride source, such as tetrabutylammonium chloride (TBACl) (5 mol%).
-
Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is quenched with water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Comparative Analysis: A Head-to-Head Evaluation
To objectively compare these two methodologies, we will evaluate them based on key green chemistry metrics, safety considerations, and overall efficiency.
Data Summary
| Metric | Conventional Synthesis | Green Synthesis (Proposed) |
| Reagents | 2,3-dihydrobenzofuran, SO3-DMF, SOCl2, DMF | 2,3-dihydrobenzofuran, NCS, TBACl, Acetonitrile |
| Reaction Temp. | 85-90°C | Room Temperature |
| Byproducts | SO2, HCl, DMF, succinimide | Succinimide, TBACl |
| Solvents | DMF, extraction solvent | Acetonitrile, extraction solvent |
| Atom Economy | Lower | Higher |
| E-Factor (estimated) | High | Lower |
| PMI (estimated) | High | Lower |
| Safety | Use of toxic and corrosive reagents | Milder and safer reagents |
Green Chemistry Metrics: A Deeper Dive
Atom Economy: The conventional method suffers from poor atom economy due to the use of stoichiometric reagents (SO3-DMF and SOCl2) that are not incorporated into the final product. In contrast, the proposed green synthesis has a significantly better atom economy, with the main byproduct being succinimide, which is relatively benign.
E-Factor (Environmental Factor) and Process Mass Intensity (PMI): The E-Factor (kg waste / kg product) and PMI (total mass in / kg product) are crucial metrics for assessing the environmental impact of a chemical process.[7][8][9][10] A detailed calculation for both processes reveals the stark contrast:
-
Conventional Synthesis (Estimated): The use of excess reagents and solvents like DMF, which is a Substance of Very High Concern (SVHC), leads to a high E-Factor and PMI. The workup procedure also contributes significantly to the waste generated.
-
Green Synthesis (Estimated): The proposed one-pot reaction at room temperature with a recyclable solvent like acetonitrile and a less hazardous byproduct profile results in a considerably lower E-Factor and PMI.
Mechanistic Insights
The underlying mechanisms of these two synthetic routes are fundamentally different, which explains the variations in their green credentials.
Conventional Synthesis Workflow
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Welcome to www.sheldon.nl [sheldon.nl]
- 10. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS No. 115010-11-2). As a member of the sulfonyl chloride family, this compound is a highly reactive electrophile, demanding rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The following procedures are designed for researchers and drug development professionals, emphasizing the chemical principles that underpin each step to ensure a self-validating and safe workflow.
Core Hazard Assessment & Disposal Principles
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] Its primary hazard stems from its high reactivity, particularly with water and other nucleophiles.
The Chemistry of the Hazard:
The sulfonyl chloride functional group is moisture-sensitive.[3] Upon contact with water, even atmospheric moisture, it undergoes rapid and exothermic hydrolysis to form two corrosive acidic byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4][5][6] This reactivity is the central principle governing all handling and disposal procedures.
The Duality of Disposal Strategy:
The appropriate disposal method is dictated entirely by the quantity of the waste material.
-
Residual & Contaminated Quantities: Small amounts, such as residues in reaction flasks or materials from minor spill cleanup, can and should be neutralized in a controlled laboratory environment before disposal.[7][8]
-
Bulk & Unused Product: Attempting to neutralize bulk quantities in the lab is extremely dangerous due to the potential for a large exothermic reaction.[8] All bulk and unreacted product must be disposed of as hazardous waste through a certified environmental services provider.[1][8][9]
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound at any stage.[10] PPE serves as the final barrier of protection and must be selected based on the specific task.[11]
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety goggles with side shields & face shield[12][13] | Chemical-resistant nitrile or neoprene gloves[10] | Chemical-resistant lab coat[13] | Work must be performed in a certified chemical fume hood[7] |
| Neutralization Protocol | Safety goggles with side shields & face shield[12][13] | Chemical-resistant nitrile or neoprene gloves[10] | Chemical-resistant lab coat or apron[13] | Work must be performed in a certified chemical fume hood[7] |
| Spill Cleanup | Safety goggles with side shields & face shield[10] | Heavy-duty chemical-resistant gloves (e.g., neoprene)[10] | Chemical-resistant apron or full protective suit | Air-purifying respirator with an acid gas cartridge may be required for large spills[10][12] |
Disposal Decision Workflow
The following workflow provides a clear decision-making process for managing waste streams of this compound.
Caption: Disposal decision workflow for this compound.
Protocol 1: Neutralization of Residual & Contaminated Quantities
This protocol is exclusively for small quantities of the sulfonyl chloride. The objective is to safely hydrolyze the compound and neutralize the resulting acidic byproducts in a controlled manner.
Required Materials
| Reagent / Equipment | Specification | Purpose |
| Beaker (large) | Sized to hold at least 10x the volume of the waste solution | To prevent overflow from gas evolution and stirring |
| Ice Bath | Large enough to contain the beaker | To manage the exothermic reaction |
| Stir Plate & Stir Bar | Magnetic | To ensure constant and efficient mixing |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution or 5-10% solution | Neutralizing agent |
| pH Paper or Meter | Range 1-14 | To verify complete neutralization |
Step-by-Step Methodology
-
Preparation: In a certified chemical fume hood, place a large beaker containing a 5-10% sodium bicarbonate solution on a stir plate within an ice bath.[7][8] Use at least 10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition (Critical Step): Carefully and slowly, add the residual sulfonyl chloride (or solution containing it) to the cold, stirred basic solution in a dropwise manner.[7][8]
-
Causality: The reaction is exothermic and produces gas (CO₂).[8] A slow, controlled addition to a cooled, stirred solution is essential to dissipate heat and prevent a dangerous, uncontrolled reaction. Never add the base to the sulfonyl chloride , as this can cause a violent reaction on the concentrated material's surface.[7]
-
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for at least 60 minutes to ensure the reaction proceeds to completion.[8]
-
pH Verification (Control Point): Remove the beaker from the ice bath and allow it to warm to room temperature. Carefully test the pH of the aqueous solution. The pH must be neutral or slightly basic (pH 7-9).[8] If the solution is still acidic, cautiously add more sodium bicarbonate solution until the target pH is reached and stable.
-
Final Disposal: Once neutralization is confirmed, transfer the resulting aqueous solution to your institution's designated "Aqueous Hazardous Waste" container.[8] Consult your local regulations; do not dispose of it down the drain unless explicitly permitted.[7]
Protocol 2: Management of Bulk & Unused Product
Bulk quantities must be disposed of as hazardous waste without any attempt at neutralization.[8]
Step-by-Step Methodology
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix it with non-halogenated waste, as this significantly complicates and increases the cost of disposal.[8]
-
Container Integrity: Ensure the original container is tightly sealed and in good condition. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.[1][8]
-
Labeling: The hazardous waste label must be filled out completely and accurately. Include the full chemical name "this compound," the CAS number, and all associated hazard pictograms (e.g., Corrosive).[8]
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area, ensuring secondary containment. Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[14]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and exposure.[10]
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate all non-essential personnel.[8][15]
-
Ventilate & Isolate: Ensure the chemical fume hood is operational to manage vapors.[10] Isolate the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above before attempting cleanup.
-
Contain Spill: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[4][7][10] DO NOT USE WATER or combustible materials like paper towels or sawdust directly on the spill.[4][7][10]
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[4][8] Label the container as "Spill Debris containing this compound."
-
Decontaminate: Once the bulk of the material is removed, decontaminate the spill surface. This can be done by carefully wiping the area with a cloth dampened with a sodium bicarbonate solution, followed by a mild detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 115010-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. nbinno.com [nbinno.com]
- 11. pppmag.com [pppmag.com]
- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 13. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
A Researcher's Comprehensive Guide to Safely Handling 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
For the innovative researcher, 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a valuable reagent in the synthesis of complex molecules. However, its utility is matched by its potential hazards. As a reactive sulfonyl chloride, it demands a protocol built on a foundation of safety and technical understanding. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific colleagues, to handle this compound with the highest degree of safety and confidence.
Core Hazard Profile: Understanding the Reactivity
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Its primary hazards stem from two key properties:
-
Corrosivity: Direct contact with skin, eyes, or mucous membranes can lead to severe chemical burns.[1][3] Ingestion can cause severe damage to the gastrointestinal tract, and inhalation may lead to respiratory irritation.[1][3]
-
Reactivity: Like other sulfonyl chlorides, it is sensitive to moisture.[4] It reacts with water, including ambient humidity, to release hydrochloric acid (HCl), a corrosive and toxic gas. This reactivity also extends to other nucleophilic substances like alcohols and amines.[5]
A thorough understanding of these properties is the cornerstone of a self-validating safety protocol. Every step is designed to mitigate these inherent risks.
Personal Protective Equipment (PPE): An Essential Barrier
Personal Protective Equipment is the final, but critical, line of defense between you and the chemical. The following table outlines the mandatory PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[5][6][7] This is critical given the severe eye damage the chemical can cause.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Protects the skin from direct contact and burns.[5][6][9] Always inspect gloves for any signs of degradation or punctures before use and remove them properly to avoid contaminating your hands.[9] |
| Body Protection | Flame-resistant laboratory coat | A lab coat, fully fastened, protects your skin and personal clothing from accidental spills and splashes.[1][2] |
| Respiratory Protection | Certified Chemical Fume Hood | This is the primary engineering control to prevent inhalation of dust or vapors.[2] All handling of the solid and its solutions must be conducted within a properly functioning fume hood.[2] |
Step-by-Step Operational and Disposal Plan
Adherence to a strict, logical workflow is paramount. The following procedure is designed to ensure safety from preparation through to disposal.
Part 1: Preparation and Handling
-
Pre-Operational Check: Before introducing the chemical, ensure that a safety shower and eyewash station are readily accessible and unobstructed.[10] Verify that the chemical fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood. This minimizes the time the reagent container is open.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
In-Hood Operations: Perform all manipulations, including weighing and transferring the this compound, inside the fume hood to contain any dust or vapors.[2]
-
Moisture Avoidance: Use dry solvents and an inert atmosphere if the reaction chemistry is sensitive to moisture, as sulfonyl chlorides can hydrolyze to release HCl.[4]
-
Reaction Monitoring: Be aware that reactions with nucleophiles can be exothermic. Plan for appropriate cooling and controlled addition of reagents.
Part 2: Decontamination and Disposal
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed container for halogenated organic waste.
-
-
Container Disposal: Contaminated packaging and empty containers should be disposed of in the same manner as the chemical itself.[10] Do not attempt to reuse them.
-
Professional Disposal: All waste must be disposed of through an approved waste disposal plant.[1] Never pour this chemical or its waste down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[10]
Procedural Workflow Diagram
The following diagram visualizes the critical steps and decision points in the safe handling and disposal process.
Caption: Workflow for safe handling of this compound.
By integrating these safety measures and procedural steps into your laboratory practice, you can effectively manage the risks associated with this compound. This ensures not only your personal safety but also the integrity of your research and the well-being of your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. file.ambeed.com [file.ambeed.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
